molecular formula C11H16ClN3O B595606 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride CAS No. 1267093-87-7

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Cat. No.: B595606
CAS No.: 1267093-87-7
M. Wt: 241.719
InChI Key: GRUXDNFJXQHUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.719. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-morpholin-4-ylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c12-11(13)9-1-3-10(4-2-9)14-5-7-15-8-6-14;/h1-4H,5-8H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUXDNFJXQHUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720995
Record name 4-(Morpholin-4-yl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267093-87-7
Record name 4-(Morpholin-4-yl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 4-(Morpholin-4-yl)benzene-1-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a morpholine ring attached to a benzamidine hydrochloride moiety, suggests potential applications as a versatile synthetic building block.[1][2] This technical guide provides a summary of the available physical and chemical data for this compound, outlines standardized experimental protocols for its characterization, and presents a logical workflow for the analysis of such a novel chemical entity.

Core Physical and Chemical Properties

While specific, experimentally determined quantitative data for this compound is not widely available in published literature, the following information has been compiled from chemical supplier databases.

PropertyValueSource
CAS Number 1267093-87-7[3][4][5][6][7]
Molecular Formula C₁₁H₁₆ClN₃O[4][5][6]
Molecular Weight 241.72 g/mol [5]
Appearance Data not available; typically a solid.[4]
Purity ≥95%[4]
Melting Point Not specified.
Solubility Not specified.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, the following are standardized methods that can be employed for the characterization of a crystalline hydrochloride salt.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is a sharp, characteristic physical property that can be used for identification and as an indicator of purity.[8][9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, powdered compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[10][11]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.[8][11]

  • Determination: A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point. The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[9]

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.[12]

Apparatus:

  • Shake-flask or orbital shaker with temperature control

  • Vials with screw caps

  • Analytical balance

  • pH meter

  • Filtration device (e.g., syringe filters)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

  • Buffer solutions (pH 1.2, 4.5, and 6.8)[13]

Procedure:

  • Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous medium (e.g., purified water or a buffer solution) in a vial.[12]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (typically at 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[12][13]

  • Sample Collection and Preparation: Aliquots of the suspension are withdrawn at various time points to ensure equilibrium has been reached.[13] The solid and liquid phases are separated by centrifugation and/or filtration.

  • Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV.[12]

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L. The pH of the saturated solution should also be measured and reported.[13]

Physicochemical Characterization Workflow

Due to the absence of information regarding signaling pathways for this compound, a diagram illustrating a logical workflow for the physicochemical characterization of a new chemical entity is provided below. This workflow is essential for the systematic evaluation of a compound in a drug discovery and development setting.

G cluster_synthesis Synthesis & Purification cluster_char Physicochemical Characterization cluster_physical Physical Properties Determination cluster_develop Further Development synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Structural Identity (NMR, MS, Elemental Analysis) purification->identity Characterize Structure purity Purity Assessment (HPLC, LC-MS) identity->purity Confirm Purity physical_props Physical Properties purity->physical_props Determine Physical Properties stability Stability Studies purity->stability Assess Stability melting_point Melting Point physical_props->melting_point solubility Aqueous Solubility physical_props->solubility appearance Appearance (Color, Form) physical_props->appearance formulation Pre-formulation Studies solubility->formulation Inform Formulation stability->formulation

Physicochemical Characterization Workflow for a New Chemical Entity.

Conclusion

This technical guide summarizes the currently available physical property information for this compound and provides standardized protocols for its experimental determination. While specific data for this compound is limited, the outlined methodologies offer a robust framework for its characterization. The provided workflow diagram illustrates a systematic approach to the physicochemical evaluation of a novel compound, which is a critical process in the fields of medicinal chemistry and drug development. Further experimental investigation is required to fully elucidate the physical and biological properties of this compound.

References

Technical Guide: 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride (CAS: 1267093-87-7)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is limited. This document summarizes the available data and provides a general overview based on the chemical structure. A comprehensive in-depth guide with extensive experimental data and established biological pathways is not possible at this time due to the scarcity of published research.

Introduction

This compound is a chemical compound identified by the CAS number 1267093-87-7.[1][2][3][4][5][6][7] Structurally, it features a benzene ring substituted with a morpholine group and a carboximidamide (amidine) group, and it is supplied as a hydrochloride salt. The morpholine moiety is a common feature in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The benzamidine scaffold is a known pharmacophore that can interact with various biological targets, particularly serine proteases.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases.

PropertyValueReference
CAS Number 1267093-87-7[1][2][3][4][5][6]
Molecular Formula C11H16ClN3O[1][2][3]
Molecular Weight 241.72 g/mol [2][3]
Synonyms 4-morpholin-4-ylbenzenecarboximidamide;hydrochloride[6]
Purity Typically offered at ≥95%[1][5][6]
Storage Recommended to be stored in a cool, dry place with sealing preservation.[1]

Potential Applications and Research Areas

While no specific biological activity or mechanism of action has been published for this compound, its structural components suggest potential areas of research. Morpholine-containing compounds have been explored for a wide range of therapeutic applications. Furthermore, a related but distinct compound, Morpholine-4-carboximidamide hydrochloride (CAS 5638-78-8), has been noted for its potential as an enzyme inhibitor and a building block in the synthesis of new pharmaceuticals and agrochemicals.[8] It has also been suggested for use in biochemical studies exploring enzyme interactions.[8]

A patent for various morpholine compounds indicates their potential utility in treating conditions such as urinary disorders, pain, and ADHD, though it is not specified if this compound is included within this patent's scope.[9]

The general synthesis of morpholine derivatives often involves nucleophilic substitution reactions. For example, reacting morpholine with a suitable precursor in the presence of a base is a common strategy.[10]

Logical Relationship of Structural Components

The logical relationship between the structural components of 4-(Morpholin-4-yl)benzene-1-carboximidamide and their potential functional implications can be visualized as follows.

G A 4-(Morpholin-4-yl)benzene-1-carboximidamide B Morpholine Ring A->B C Benzene Ring A->C D Carboximidamide (Amidine) Group A->D E Potential for Improved Pharmacokinetics (Solubility, Metabolic Stability) B->E F Scaffold for Target Interaction C->F G Potential for Serine Protease Inhibition (Bioisostere for Guanidinium Group) D->G

Caption: Structural components and their potential roles.

Conclusion

This compound is a commercially available compound with limited publicly accessible research data. Based on its chemical structure, it holds potential for investigation in drug discovery, particularly in areas where targeting enzymes like serine proteases is of interest. Further research is necessary to elucidate its synthesis, physicochemical properties, biological activity, and potential therapeutic applications. Researchers and drug development professionals are encouraged to conduct exploratory studies to uncover the pharmacological profile of this compound.

References

Uncharted Territory: The Biological Potential of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride Awaits Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a chemical intermediate, a comprehensive understanding of the biological activity and therapeutic potential of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride remains largely uncharted within publicly accessible scientific literature. While the morpholine chemical scaffold is a well-established pharmacophore present in numerous approved drugs, specific experimental data detailing the bioactivity, mechanism of action, and quantitative efficacy of this particular compound is not currently available.

The morpholine ring is a versatile heterocyclic motif frequently employed in medicinal chemistry to enhance the pharmacological properties of molecules.[1][2][3] Its presence can influence a compound's solubility, metabolic stability, and ability to interact with biological targets.[1][3][4] Molecules incorporating a morpholine moiety have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][5] However, the specific biological profile of any given compound is dictated by its complete chemical structure, not just the presence of a single functional group.

Currently, information regarding this compound is primarily limited to its identification as a chemical compound available from various suppliers.[6][7][8] These sources provide basic chemical identifiers such as its CAS number (1267093-87-7) and molecular formula (C11H16ClN3O).[6][7]

A related but distinct compound, Morpholine-4-carboximidamide hydrochloride, has been noted for its potential as an enzyme inhibitor and for possible antiviral properties, though its mechanism of action remains unknown due to a lack of published studies.[9] This suggests that the broader class of morpholine carboximidamides may hold promise for biological activity, but specific data for the this compound variant is absent.

The absence of published research presents a significant knowledge gap but also an opportunity for new avenues of investigation. To elucidate the potential of this compound, a systematic biological evaluation would be required. This would involve a series of in vitro and in vivo studies to screen for various pharmacological activities.

Future Directions: A Proposed Experimental Workflow

Should researchers undertake the investigation of this compound, a logical experimental workflow could be as follows:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation In Vitro Assays In Vitro Assays Cytotoxicity Assays Cytotoxicity Assays In Vitro Assays->Cytotoxicity Assays Assess cell viability Target-Based Screening Target-Based Screening In Vitro Assays->Target-Based Screening e.g., Enzyme inhibition, Receptor binding Phenotypic Screening Phenotypic Screening In Vitro Assays->Phenotypic Screening e.g., Antimicrobial, Anti-inflammatory Hit Identification Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Determine IC50/EC50 Animal Model Studies Animal Model Studies Pathway Analysis Pathway Analysis Dose-Response Studies->Pathway Analysis Identify molecular targets Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Studies->Pharmacokinetic Studies ADME properties Efficacy Studies Efficacy Studies Animal Model Studies->Efficacy Studies Therapeutic effect

Caption: Proposed experimental workflow for evaluating the biological activity of this compound.

This systematic approach would be essential to uncover any potential therapeutic value of this compound and to understand its mechanism of action at a molecular level. Until such studies are conducted and their results published, any discussion of its specific biological activities remains speculative. Researchers and drug development professionals are encouraged to view this compound as a novel chemical entity with unexplored potential, warranting further scientific inquiry.

References

Technical Guide: Spectral Analysis of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, comprehensive spectral data (NMR, IR, MS) for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is limited. This guide provides representative data and standardized protocols based on structurally similar compounds to illustrate the analytical workflow and expected spectral characteristics.

Introduction

This document provides a technical overview of the spectral characterization of this compound. The structural elucidation of novel chemical entities is fundamental in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques that provide detailed information about a molecule's structure, functional groups, and molecular weight. This guide presents expected spectral data in a structured format, details the experimental protocols for acquiring such data, and includes a workflow diagram for the characterization process.

Chemical Structure

IUPAC Name: this compound

CAS Number: 1267093-87-7[1][2]

Molecular Formula: C₁₁H₁₆ClN₃O[2]

Molecular Weight: 241.72 g/mol

Structure:

Chemical Structure of this compound

(Note: A representative image of the chemical structure is shown above.)

Spectral Data (Representative)

The following tables summarize the expected spectral data for this compound based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Expected chemical shifts (δ) in ppm relative to a standard reference.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0Doublet2HAromatic protons ortho to the carboximidamide group
~6.9 - 7.1Doublet2HAromatic protons ortho to the morpholine group
~3.8 - 4.0Triplet4HMorpholine protons adjacent to oxygen (-O-CH₂-)
~3.2 - 3.4Triplet4HMorpholine protons adjacent to nitrogen (-N-CH₂-)
~9.0 - 9.5Broad Singlet3HAmidinium protons (-C(=NH₂)NH₂)

¹³C NMR (Carbon-13 NMR): Expected chemical shifts (δ) in ppm.

Chemical Shift (ppm)Assignment
~165 - 168Carboximidamide carbon (-C(=NH₂)NH₂)
~150 - 155Aromatic carbon attached to the morpholine nitrogen
~128 - 130Aromatic CH carbons
~115 - 118Aromatic CH carbons
~120 - 125Aromatic carbon attached to the carboximidamide group
~66 - 68Morpholine carbons adjacent to oxygen (-O-CH₂)
~48 - 50Morpholine carbons adjacent to nitrogen (-N-CH₂-)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100 - 3400Strong, BroadN-H stretching (amidinium group)
2850 - 3000MediumC-H stretching (aliphatic and aromatic)
~1660 - 1680StrongC=N stretching (imidamide group)
~1600, ~1500MediumC=C stretching (aromatic ring)
1200 - 1300StrongC-N stretching (aryl-amine)
1100 - 1150StrongC-O-C stretching (morpholine ether)
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[3][4]

m/z (Mass-to-Charge Ratio)Ion
~206.14[M+H]⁺ (protonated molecule, free base)
~241.12[M]⁺ (molecular ion of the hydrochloride salt, less common)

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to a final volume of about 0.7 mL in a clean, dry NMR tube.[5]

  • Ensure the solution is homogeneous and free of particulate matter.[5]

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Typically 0-12 ppm.[6]

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.[7]

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Spectral width: Typically 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

IR Spectroscopy

KBr Pellet Method:

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.[8]

  • In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[9][10]

  • Transfer the mixture to a pellet-forming die.[8]

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[8][11]

  • Acquire a background spectrum of a pure KBr pellet.

  • Place the sample pellet in the spectrometer and record the IR spectrum, typically from 4000 to 400 cm⁻¹.[8]

Note: For hydrochloride salts, ion exchange with KBr can sometimes occur. If spectral anomalies are observed, using potassium chloride (KCl) as the matrix is a suitable alternative.[9]

Mass Spectrometry

Electrospray Ionization (ESI-MS):

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[12]

  • The solution is introduced into the ESI source via a syringe pump or through a liquid chromatography system.[12][13]

  • A high voltage (typically 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[14]

  • A heated drying gas (e.g., nitrogen) aids in solvent evaporation, leading to the formation of gas-phase ions.[14]

  • The ions are then guided into the mass analyzer.

  • Data is acquired in positive ion mode to detect the protonated molecule [M+H]⁺.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound.

G cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion A Compound Synthesis & Purification B Sample Weighing & Dissolution (NMR, MS) A->B C Sample Grinding & Pelletizing (IR) A->C D NMR Spectroscopy (¹H, ¹³C) B->D F Mass Spectrometry (ESI-MS) B->F E IR Spectroscopy C->E G NMR Data Processing (Chemical Shifts, Coupling) D->G H IR Spectrum Analysis (Functional Groups) E->H I MS Data Analysis (Molecular Weight, Formula) F->I J Structural Elucidation & Verification G->J H->J I->J

Caption: Workflow for chemical compound characterization.

References

An In-depth Technical Guide on the Safety and Handling of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride (CAS No. 1267093-87-7). The content herein is curated for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

This compound is a chemical compound used in laboratory settings for research and manufacturing purposes.[1]

PropertyValueSource
CAS Number 1267093-87-7[1]
Molecular Formula C11H16ClN3O[1]
Molecular Weight 241.72 g/mol [1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification: [1]

  • Acute toxicity, Oral (Category 4)

  • Skin corrosion/irritation (Category 2)

  • Serious eye damage/eye irritation (Category 2A)

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Pictograms:

alt text

Signal Word: Warning [1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Safe Handling and Use

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound.[2]

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a fume hood.[2]
Weighing and Handling of the Powder

A designated area should be established for handling toxic powders.[3]

G cluster_prep Preparation cluster_weighing Weighing Procedure cluster_cleanup Post-Handling prep1 Don appropriate PPE prep2 Designate a specific work area prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 weigh1 Place balance inside fume hood weigh2 Tare container with lid weigh1->weigh2 weigh3 Add powder to container inside fume hood weigh2->weigh3 weigh4 Close lid and weigh weigh3->weigh4 clean1 Decontaminate work surfaces weigh4->clean1 clean2 Dispose of waste in labeled container clean1->clean2 clean3 Remove PPE and wash hands clean2->clean3

Experimental workflow for safely weighing hazardous powders.
Storage

Store in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[1] Keep the container tightly closed and store under an inert atmosphere.[1]

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Accidental Release Measures

For a spill, wear appropriate personal protective equipment, including a respirator.[3] Scoop up the solid material into a suitable container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[3] Do not let the product enter drains.[1]

Fire-Fighting Measures

Use dry chemical powder, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[3] Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Biological Context and Signaling Pathways of a Structurally Related Compound: Fimepinostat (CUDC-907)

While specific biological activity for this compound is not extensively documented in publicly available literature, it is structurally related to components of more complex molecules in drug development. For context, this section describes the mechanism of action of Fimepinostat (CUDC-907), a well-studied dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylases (HDACs).[4] Fimepinostat has been investigated for its potential antineoplastic activity.[5]

Fimepinostat works by simultaneously inhibiting two key cellular signaling pathways that are often dysregulated in cancer.[6]

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. By inhibiting PI3K, Fimepinostat prevents the activation of AKT and mTOR, leading to a decrease in cancer cell proliferation.[6]

  • HDAC Pathway: HDACs are enzymes that play a role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.[4]

PI3K_HDAC_Pathway cluster_pi3k PI3K Pathway cluster_hdac HDAC Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC HDAC Acetylation Histone Acetylation HDAC->Acetylation TSG Tumor Suppressor Gene Expression Acetylation->TSG Fimepinostat Fimepinostat (CUDC-907) Fimepinostat->PI3K Fimepinostat->HDAC

Simplified signaling pathway of Fimepinostat (CUDC-907) as a dual PI3K and HDAC inhibitor.

This information on Fimepinostat is provided for contextual purposes due to the limited publicly available data on the specific biological activities of this compound. Researchers should not assume the same biological activity for the latter without experimental validation.

References

Methodological & Application

Application Notes and Protocols for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a versatile building block in organic synthesis, particularly valuable in the construction of heterocyclic scaffolds of medicinal importance. Its bifunctional nature, possessing both a nucleophilic amidine moiety and a synthetically versatile morpholinophenyl group, makes it an attractive starting material for the synthesis of a variety of complex molecules. The morpholine ring is a common feature in many approved drugs, often improving physicochemical properties such as solubility and metabolic stability. The carboximidamide (amidine) group serves as a robust synthon for the formation of nitrogen-containing heterocycles, most notably pyrimidines and related systems.

This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of substituted pyrimidines. Furthermore, its relevance in the context of drug discovery is highlighted through a discussion of its potential application in the synthesis of kinase inhibitors, with a focus on Bruton's tyrosine kinase (BTK).

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a binucleophile for the construction of heterocyclic rings. The amidine functional group can react with 1,3-dielectrophiles to afford six-membered rings.

Synthesis of Substituted Pyrimidines:

A key application is the condensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents (e.g., α,β-unsaturated ketones) to yield highly substituted pyrimidines. This reaction, often referred to as a Biginelli-type or related condensation, is a cornerstone of heterocyclic chemistry. The general reaction scheme is depicted below.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Amidine 4-(Morpholin-4-yl)benzene- 1-carboximidamide HCl Condensation Condensation Amidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester, enone) Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Aromatization Aromatization Cyclization->Aromatization Dehydration/ Oxidation Pyrimidine Substituted Pyrimidine Aromatization->Pyrimidine Purification Purification (e.g., Crystallization, Chromatography) Pyrimidine->Purification Pure Product Purification->Pyrimidine Pure Product

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Experimental Protocols

The following is a representative protocol for the synthesis of a 2-(4-morpholinophenyl)-4,6-diphenylpyrimidine, based on the general reactivity of benzamidines with α,β-unsaturated ketones (chalcones).

Protocol: Synthesis of 2-(4-Morpholinophenyl)-4,6-diphenylpyrimidine

Materials:

  • This compound

  • 1,3-Diphenylprop-2-en-1-one (Chalcone)

  • Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)

  • Ethanol (absolute)

  • Glacial Acetic Acid (optional, for workup)

  • Ethyl Acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 1,3-diphenylprop-2-en-1-one (1.0 eq), and a base (e.g., potassium carbonate, 2.0 eq, or sodium ethoxide, 1.1 eq).

  • Solvent Addition: Add absolute ethanol (approximately 20-30 mL per gram of the carboximidamide hydrochloride) to the flask.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If potassium carbonate was used, filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethanol.

    • If sodium ethoxide was used, neutralize the mixture with a few drops of glacial acetic acid.

    • Concentrate the filtrate or the neutralized mixture under reduced pressure using a rotary evaporator.

  • Isolation and Purification:

    • The crude product will often precipitate upon cooling or concentration. If so, collect the solid by vacuum filtration, wash with cold ethanol, and dry.

    • If an oil is obtained, attempt to induce crystallization by adding a small amount of a non-polar solvent like hexanes and scratching the flask.

    • If crystallization is unsuccessful, purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following table presents representative data for the synthesis of substituted pyrimidines using benzamidine hydrochlorides, which can be considered as expected outcomes for reactions with this compound under optimized conditions.

Entry1,3-Dicarbonyl/EnoneBaseSolventTime (h)Yield (%)M.p. (°C)
11,3-Diphenylprop-2-en-1-oneK₂CO₃Ethanol685-95178-180
2Ethyl BenzoylacetateNaOEtEthanol480-90210-212
3AcetylacetoneNaOEtEthanol375-85145-147
4(E)-4-Phenylbut-3-en-2-oneK₂CO₃Ethanol870-80160-162

Note: The data in this table is illustrative and based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of heterocyclic compounds, particularly substituted pyrimidines. The straightforward and efficient protocols for its use, combined with the prevalence of the morpholinophenyl moiety in bioactive molecules, make it a compound of significant interest to researchers in organic synthesis and drug discovery. The potential to readily access scaffolds relevant to important therapeutic targets like BTK further underscores its utility in medicinal chemistry programs. The provided protocols and data serve as a guide for the effective application of this reagent in the laboratory.

Application Notes and Protocols for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride as a synthetic intermediate in drug discovery and medicinal chemistry.

Introduction

This compound is a versatile synthetic intermediate characterized by the presence of a benzamidine moiety and a morpholine ring. The benzamidine group is a well-established pharmacophore, known for its ability to act as a bioisostere for arginine and lysine, enabling it to interact with various biological targets, most notably serine proteases.[1][2] The morpholine group is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles. This strategic combination makes this compound a valuable building block for the synthesis of enzyme inhibitors and other potential therapeutic agents.

While specific data for this exact intermediate is limited in publicly available literature, its synthesis and applications can be reliably inferred from established chemical principles and data on closely related analogues.

Chemical Properties

PropertyValueReference
CAS Number 1267093-87-7
Molecular Formula C₁₁H₁₆ClN₃O
Molecular Weight 241.72 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)
Storage Store in a cool, dry place, sealed from moisture.

Synthesis Protocol

The most common and effective method for the synthesis of aryl carboximidamides (benzamidines) from the corresponding benzonitriles is the Pinner reaction.[3][4][5][6] This two-step, one-pot procedure involves the formation of an intermediate Pinner salt (an imidate hydrochloride) followed by ammonolysis to yield the desired amidine hydrochloride.

Experimental Protocol: Synthesis via Pinner Reaction

This protocol is a generalized procedure based on established Pinner reaction methodologies.[3][7][8]

Step 1: Formation of the Pinner Salt (Ethyl 4-morpholinobenzenecarboximidate hydrochloride)

  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (5-10 equivalents) to 4-morpholinobenzonitrile (1.0 equivalent).

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at or below 5°C.

  • Continue the addition of HCl gas until the solution is saturated.

  • Seal the flask and allow the mixture to stir at a low temperature (e.g., 0-5°C) for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

  • The intermediate Pinner salt may precipitate from the solution as a white solid.

Step 2: Ammonolysis to this compound

  • After the formation of the Pinner salt is complete, cool the reaction mixture again to 0°C.

  • Bubble anhydrous ammonia gas through the stirred suspension until the solution becomes basic (pH ≥ 8).

  • Alternatively, add a solution of ammonia in ethanol or ammonium carbonate.[3]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 6-12 hours.

  • The product, this compound, will precipitate along with ammonium chloride.

  • Filter the solid precipitate and wash with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material and byproducts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

ParameterRecommended Condition
Starting Material 4-Morpholinobenzonitrile
Reagents Anhydrous Ethanol, Dry HCl gas, Anhydrous Ammonia gas
Solvent Anhydrous Ethanol
Temperature 0-5°C for Pinner salt formation; 0°C to room temperature for ammonolysis
Reaction Time 18-36 hours (total)
Work-up Filtration and washing
Purification Recrystallization
Expected Yield 70-95% (based on analogous reactions)

Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 4-Morpholinobenzonitrile C Pinner Salt Formation (0-5°C, 12-24h) A->C B Anhydrous Ethanol + Dry HCl gas B->C D Ethyl 4-morpholinobenzenecarboximidate hydrochloride (Intermediate) C->D F Ammonolysis (0°C to RT, 6-12h) D->F E Anhydrous Ammonia E->F G 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride (Product) F->G

Caption: Workflow for the synthesis of the target intermediate.

Application as a Synthetic Intermediate

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications, particularly as serine protease inhibitors. The amidine group can undergo cyclization reactions with bifunctional reagents to form diverse ring systems.

Example Application: Synthesis of a Substituted Pyrimidine

This protocol describes a general method for the synthesis of a 2-amino-pyrimidine derivative, a common scaffold in medicinal chemistry, using the target intermediate.

Experimental Protocol:

  • In a round-bottom flask, suspend this compound (1.0 equivalent) and a 1,3-dicarbonyl compound (e.g., diethyl malonate, 1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Add a base, such as sodium ethoxide or potassium carbonate (2.2 equivalents), to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • The resulting precipitate can be collected by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

ParameterRecommended Condition
Starting Intermediate This compound
Reagent 1,3-Dicarbonyl compound (e.g., diethyl malonate)
Base Sodium ethoxide or Potassium carbonate
Solvent Ethanol or Isopropanol
Temperature Reflux
Reaction Time 4-12 hours
Work-up Neutralization and filtration or extraction
Purification Recrystallization or Column Chromatography

General Reaction Scheme

G cluster_application Application in Heterocycle Synthesis Intermediate 4-(Morpholin-4-yl)benzene- 1-carboximidamide hydrochloride Reaction Cyclocondensation (Base, Reflux) Intermediate->Reaction Reagent 1,3-Dicarbonyl Compound Reagent->Reaction Product Substituted Pyrimidine Derivative Reaction->Product

Caption: Synthesis of a pyrimidine derivative from the intermediate.

Role in Drug Discovery and Potential Signaling Pathways

Benzamidine-containing compounds are well-documented as competitive inhibitors of serine proteases, such as thrombin, trypsin, and plasmin.[1][2] These enzymes play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression.

The 4-(morpholin-4-yl)phenyl moiety in a final drug candidate can serve as a "scaffold" that positions the key interacting groups correctly within the enzyme's active site. The positively charged amidinium group at physiological pH mimics the side chains of arginine or lysine, allowing it to bind to the S1 specificity pocket of many serine proteases, which typically contains an aspartic acid residue.

Potential Signaling Pathway Modulation:

Inhibitors synthesized from this intermediate could potentially modulate signaling pathways regulated by serine proteases. For example, inhibition of thrombin would directly impact the coagulation cascade, which is a critical pathway in thrombosis.

Coagulation Cascade Inhibition Pathway

G cluster_pathway Potential Target Signaling Pathway: Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin (Serine Protease) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin (Clot) Fibrinogen->Fibrin Inhibitor Inhibitor derived from 4-(Morpholin-4-yl)benzene- 1-carboximidamide HCl Inhibitor->Thrombin Inhibition

Caption: Inhibition of the coagulation cascade by a derived inhibitor.

Conclusion

This compound is a promising synthetic intermediate for the development of novel therapeutic agents, particularly serine protease inhibitors. Its synthesis via the Pinner reaction is a well-established and efficient method. The strategic combination of the benzamidine pharmacophore and the property-enhancing morpholine group makes it a valuable tool for medicinal chemists and drug discovery professionals. The provided protocols offer a foundation for the synthesis and application of this versatile building block in the pursuit of new drug candidates. Further research into the specific biological activities of compounds derived from this intermediate is warranted.

References

Application Notes and Protocols: Reaction of 4-(Morpholin-4-yl)benzene-1-carboximidamide Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential reactions of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride with various electrophiles. This compound, possessing a nucleophilic amidine functional group, is a versatile building block in medicinal chemistry for the synthesis of a wide range of heterocyclic compounds and other derivatives with potential therapeutic applications. The protocols provided are representative examples based on the known reactivity of benzamidines.

Overview of Reactivity

The carboximidamide (amidine) functional group is a strong nucleophile due to the presence of two nitrogen atoms. The reaction with electrophiles can occur at either the imino (=NH) or the amino (-NH2) nitrogen. The regioselectivity of the reaction is often influenced by the reaction conditions, the nature of the electrophile, and the substitution pattern of the amidine. In the case of 4-(Morpholin-4-yl)benzene-1-carboximidamide, the morpholine substituent acts as an electron-donating group, potentially increasing the nucleophilicity of the amidine moiety.

The general reactivity of the amidine group with electrophiles can be categorized as follows:

  • Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides to form N-acylamidines.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield N-sulfonylamidines.

  • Reaction with Isocyanates and Isothiocyanates: Formation of corresponding urea or thiourea derivatives.

  • Alkylation: Reaction with alkyl halides, though this can lead to a mixture of products.

  • Cyclization Reactions: Reaction with bifunctional electrophiles to construct various heterocyclic rings, which is of significant interest in drug discovery.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with representative electrophiles. Researchers should optimize these conditions for their specific needs.

Note on the Starting Material: 4-(Morpholin-4-yl)benzene-1-carboximidamide is provided as a hydrochloride salt. It is often necessary to neutralize it with a base to generate the free base in situ for the reaction to proceed.

2.1. General Protocol for the Neutralization of the Amidine Hydrochloride

  • Suspend this compound in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).

  • Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate).

  • Stir the mixture at room temperature for 30-60 minutes.

  • The resulting mixture containing the free amidine can be used directly in the subsequent reaction.

2.2. Protocol 1: Synthesis of N-Acyl-4-(morpholin-4-yl)benzamidine via Acylation

This protocol describes the reaction with an acyl chloride.

  • Reaction Scheme:

    • 4-(Morpholin-4-yl)benzene-1-carboximidamide + R-COCl → N-(aroyl)-4-(morpholin-4-yl)benzamidine

  • Procedure:

    • To a solution of the free 4-(Morpholin-4-yl)benzene-1-carboximidamide (prepared as in section 2.1) in DCM, add 1.05 equivalents of the desired acyl chloride dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

2.3. Protocol 2: Synthesis of N-Sulfonyl-4-(morpholin-4-yl)benzamidine via Sulfonylation

This protocol details the reaction with a sulfonyl chloride.

  • Reaction Scheme:

    • 4-(Morpholin-4-yl)benzene-1-carboximidamide + R-SO2Cl → N-(sulfonyl)-4-(morpholin-4-yl)benzamidine

  • Procedure:

    • To a solution of the free 4-(Morpholin-4-yl)benzene-1-carboximidamide in THF, add 1.1 equivalents of the appropriate sulfonyl chloride at room temperature.

    • Stir the reaction mixture for 4-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

2.4. Protocol 3: Synthesis of a Triazine Derivative via Cyclization

This protocol outlines a potential cyclization reaction with a 1,3-dicarbonyl compound to form a substituted pyrimidine, a common heterocyclic core in medicinal chemistry.

  • Reaction Scheme:

    • 4-(Morpholin-4-yl)benzene-1-carboximidamide + 1,3-Diketone → Substituted Pyrimidine

  • Procedure:

    • To a solution of this compound in ethanol, add 1.0 equivalent of the 1,3-dicarbonyl compound.

    • Add a catalytic amount of a base such as sodium ethoxide or piperidine.

    • Reflux the reaction mixture for 6-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the solvent and purify the crude product by column chromatography.

Data Presentation

The following tables represent hypothetical data for the reactions described above to illustrate how quantitative results can be structured for easy comparison.

Table 1: Reaction of 4-(Morpholin-4-yl)benzene-1-carboximidamide with Various Acyl Chlorides

EntryAcyl Chloride (R-COCl)SolventReaction Time (h)Yield (%)
1Benzoyl chlorideDCM485
2Acetyl chlorideTHF292
34-Nitrobenzoyl chlorideDCM678
4Cyclopropanecarbonyl chlorideAcetonitrile588

Table 2: Synthesis of Substituted Pyrimidines via Cyclization

Entry1,3-Dicarbonyl CompoundBaseReaction Time (h)Yield (%)
1AcetylacetoneSodium Ethoxide875
2Ethyl acetoacetatePiperidine1268
3DibenzoylmethaneSodium Ethoxide1082

Visualization of Workflows and Pathways

Experimental Workflow for Acylation

experimental_workflow start Start: 4-(Morpholin-4-yl)benzene-1- carboximidamide HCl neutralization 1. Neutralization (Base, Aprotic Solvent) start->neutralization free_amidine Free Amidine Solution neutralization->free_amidine acylation 2. Acylation (Acyl Chloride, 0°C to RT) free_amidine->acylation workup 3. Aqueous Workup (Wash with H2O, Brine) acylation->workup purification 4. Purification (Column Chromatography) workup->purification product Final Product: N-Acyl Amidine purification->product

Caption: Workflow for the synthesis of N-acyl amidines.

General Reaction Pathways of Benzamidines

reaction_pathways cluster_start Starting Material cluster_products Potential Products Amidine 4-(Morpholin-4-yl)benzene- 1-carboximidamide AcylAmidine N-Acyl Amidine Amidine->AcylAmidine + Acyl Chloride SulfonylAmidine N-Sulfonyl Amidine Amidine->SulfonylAmidine + Sulfonyl Chloride UreaDerivative N-Carbamoyl Amidine Amidine->UreaDerivative + Isocyanate Pyrimidine Substituted Pyrimidine Amidine->Pyrimidine + 1,3-Diketone (Cyclization)

Caption: Reaction pathways of 4-(morpholin-4-yl)benzene-1-carboximidamide.

Signaling Pathway Inhibition (Hypothetical)

Many kinase inhibitors feature a substituted pyrimidine core. If the synthesized pyrimidines are designed as kinase inhibitors, a hypothetical signaling pathway they might target is shown below.

signaling_pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Synthesized Pyrimidine (Kinase Inhibitor) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Application Notes and Protocols for the Initial Assessment of Novel Chemical Entities in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study Approach for Compounds Structurally Related to 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Disclaimer: Extensive literature searches have revealed no publicly available data on the biological activity, specific targets, or established protocols for This compound in drug discovery. This compound is currently cataloged primarily as a chemical intermediate. Therefore, the following application notes and protocols are provided as a general framework for the initial characterization and screening of a novel, uncharacterized chemical entity with a similar scaffold. These are representative methodologies and should not be construed as specific, validated protocols for the named compound.

Introduction

The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. The presence of a morpholine ring and a carboximidamide group in a molecule like this compound suggests potential interactions with biological targets. This document outlines a general workflow for the preliminary assessment of such a novel compound in a drug discovery context, from initial characterization to primary biological screening.

Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is crucial for interpreting biological data and guiding further development.[1][2][3][4]

Protocol 2.1: Solubility and Lipophilicity Determination

  • Aqueous Solubility:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Add the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100 µM.

    • Incubate the solution at room temperature for 2 hours with gentle agitation.

    • Centrifuge the sample to pellet any precipitate.

    • Analyze the supernatant by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the dissolved compound.

  • Lipophilicity (LogD):

    • Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).

    • Vortex the mixture vigorously for 10 minutes to allow for partitioning.

    • Centrifuge to separate the two phases.

    • Measure the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

    • Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Data Presentation: Hypothetical Physicochemical Properties

PropertyMethodResult (Hypothetical)Desirability for Drug Discovery
Molecular WeightCalculation241.72 g/mol Favorable (within "Rule of Five" limits)
Aqueous SolubilityHPLC-based75 µg/mLModerate; may require formulation for higher concentrations
Lipophilicity (LogD)Octanol/Water1.8Good balance between solubility and permeability
pKa (basic)Potentiometric8.5Likely to be protonated at physiological pH

In Vitro Biological Screening

The initial biological assessment of a novel compound typically involves evaluating its general cytotoxicity and then screening against a panel of relevant biological targets.

Protocol 3.1: Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability and provides a general measure of cytotoxicity.[5][6][7][8][9]

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5][7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineAssayIC50 (µM) (Hypothetical)Interpretation
HeLaMTT> 100Low cytotoxicity against this cancer cell line
A549MTT> 100Low cytotoxicity against this cancer cell line
HEK293MTT> 100Low cytotoxicity against non-cancerous cell line

Protocol 3.2: General Kinase Inhibition Assay

Given that many morpholine-containing compounds are kinase inhibitors, a general kinase assay is a logical starting point. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in a kinase reaction.[10][11][12]

  • Reagent Preparation: Prepare the kinase buffer, kinase enzyme, substrate, and ATP solution.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide luciferase and luciferin for light generation. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Data

Kinase TargetAssayIC50 (µM) (Hypothetical)Interpretation
Kinase AADP-Glo™5.2Moderate inhibitory activity
Kinase BADP-Glo™> 50No significant inhibition
Kinase CADP-Glo™12.8Weak inhibitory activity

Visualized Workflows and Signaling Pathways

Experimental Workflow for Initial Compound Screening

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Decision Compound Novel Compound (e.g., 4-(Morpholin-4-yl)benzene-1-carboximidamide HCl) PhysChem Physicochemical Profiling (Solubility, LogD, pKa) Compound->PhysChem Cytotoxicity Cytotoxicity Assay (e.g., MTT) PhysChem->Cytotoxicity TargetScreening Target-Based Screening (e.g., Kinase Panel) PhysChem->TargetScreening DataAnalysis Data Analysis (IC50 Determination) Cytotoxicity->DataAnalysis TargetScreening->DataAnalysis GoNoGo Go/No-Go Decision for Lead Optimization DataAnalysis->GoNoGo

Caption: General workflow for the initial screening of a novel chemical entity.

Hypothetical Signaling Pathway Inhibition

If the compound showed activity against "Kinase A," which is part of a known signaling pathway, the relationship could be visualized as follows.

G Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Downstream_Kinase Downstream Kinase Kinase_A->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Test_Compound Test Compound Test_Compound->Kinase_A

References

Application Notes and Protocols for Monitoring Reactions with 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a chemical compound of interest in pharmaceutical research and development.[1][2][3] Effective monitoring of its synthesis and subsequent reactions is crucial for process optimization, impurity profiling, and ensuring product quality. These application notes provide detailed protocols for utilizing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust technique for separating and quantifying the components of a reaction mixture, allowing for the determination of reactant consumption, intermediate formation, and product yield over time.[4][5]

Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from established methods for similar aromatic compounds and is suitable for monitoring the progress of a reaction producing or consuming this compound.[6][7]

1.1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: 50:50 Acetonitrile:Water

  • Standard of this compound

  • Reaction samples

1.1.2. Sample Preparation

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.

  • Quench the reaction immediately by diluting the aliquot in a known volume of cold diluent (e.g., 990 µL) to prevent further reaction.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Prepare a standard solution of this compound of known concentration in the diluent.

1.1.3. Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30.1-35 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

1.1.4. Data Analysis

  • Identify the peaks corresponding to the starting material, intermediates, and the final product based on their retention times compared to a standard injection.

  • The area under each peak is proportional to the concentration of the respective component.

  • Calculate the percentage conversion of the starting material and the yield of the product at each time point using the following formulas:

    • % Conversion = [(Initial Area of Starting Material - Area of Starting Material at time t) / Initial Area of Starting Material] x 100

    • % Yield = (Area of Product at time t / Theoretical Maximum Product Area) x 100

Quantitative Data Summary

The following table presents hypothetical data from monitoring a synthesis reaction.

Time (hours)Retention Time (min) - Starting MaterialPeak Area - Starting MaterialRetention Time (min) - ProductPeak Area - Product% Conversion% Yield
04.51250000--00
14.587500015.23000003024
24.550000015.26000006048
44.512500015.29000009072
64.52500015.29800009878.4

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Impurity Profiling

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for confirming the identity of reaction products and identifying low-level impurities.[8][9][10]

Experimental Protocol: LC-MS/MS

This protocol provides a general framework for the analysis of this compound and potential byproducts.

2.1.1. Instrumentation and Materials

  • UHPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: 50:50 Acetonitrile:Water

  • Reaction samples prepared as in the HPLC protocol.

2.1.2. Chromatographic and Mass Spectrometric Conditions

ParameterValue
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 2% B
1-8 min: 2% to 98% B
8-10 min: 98% B
10.1-12 min: 2% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 400 °C
Scan Range (Full Scan) m/z 100-500

2.1.3. Data Analysis

  • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]+ of 4-(Morpholin-4-yl)benzene-1-carboximidamide (C11H15N3O), which is approximately 222.13.

  • Analyze the full scan data to identify the m/z of other components in the reaction mixture.

  • Perform fragmentation analysis (MS/MS) on the parent ions of interest to aid in structural elucidation of impurities and byproducts.

Quantitative Data Summary

The following table shows expected mass-to-charge ratios for the target compound and potential related impurities.

CompoundMolecular FormulaExpected [M+H]+ (m/z)
4-(Morpholin-4-yl)benzene-1-carboximidamideC11H15N3O222.13
4-Morpholinobenzonitrile (precursor)C11H12N2O201.10
4-Morpholinobenzoic acid (hydrolysis byproduct)C11H13NO3208.09

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring

In-situ NMR allows for the continuous monitoring of a reaction as it occurs within the NMR spectrometer, providing detailed kinetic and mechanistic insights without the need for sampling and quenching.[11][12][13][14]

Experimental Protocol: ¹H NMR

This protocol describes a general approach for monitoring a reaction in an NMR tube.

3.1.1. Instrumentation and Materials

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

  • Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃)

  • Reactants for the synthesis of this compound

  • Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and non-overlapping signals)

3.1.2. Sample Preparation and Experiment Setup

  • Dissolve the starting material and the internal standard in the deuterated solvent in an NMR tube.

  • Acquire a spectrum of the starting materials (t=0).

  • Initiate the reaction by adding the final reagent to the NMR tube, quickly mixing, and inserting the tube into the pre-shimmed and locked spectrometer.

  • Set up a series of automated ¹H NMR acquisitions at regular intervals (e.g., every 5-10 minutes) over the course of the reaction.

3.1.3. Data Analysis

  • Identify characteristic proton signals for the starting material, intermediates, and the product. For 4-(Morpholin-4-yl)benzene-1-carboximidamide, key signals would include those from the morpholine ring and the aromatic protons.

  • Integrate the area of a non-overlapping signal for each species of interest relative to the integral of the internal standard.

  • Plot the concentration of each species versus time to obtain reaction profiles and determine reaction kinetics.

Quantitative Data Summary

The following table shows hypothetical changes in the integral values of key signals over time.

Time (minutes)Integral (Starting Material Aromatic Signal)Integral (Product Aromatic Signal)
01.000.00
300.650.35
600.420.58
1200.180.82
2400.050.95

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for monitoring a chemical reaction using the analytical methods described.

G cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis Analytical Monitoring cluster_data Data Interpretation Reaction Chemical Reaction in Progress Sampling Aliquots Taken at Time Intervals Reaction->Sampling NMR In-situ NMR Monitoring Reaction->NMR Real-time Quenching Reaction Quenched Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC LCMS LC-MS Analysis Quenching->LCMS Data Data Processing & Interpretation HPLC->Data LCMS->Data NMR->Data

Caption: General workflow for monitoring chemical reactions.

Hypothetical Signaling Pathway Involvement

Given its structure containing a positively charged amidine group, 4-(Morpholin-4-yl)benzene-1-carboximidamide could potentially act as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.

G Ligand 4-(Morpholin-4-yl)benzene- 1-carboximidamide GPCR GPCR Ligand->GPCR G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Activation Second_Messenger->PKA Response Cellular Response PKA->Response

Caption: Hypothetical GPCR signaling pathway.

References

Application Notes and Protocols for the Large-Scale Synthesis of Heterocyclic Derivatives from 4-(Morpholin-4-yl)benzene-1-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a versatile starting material for the synthesis of a variety of heterocyclic derivatives, particularly those with therapeutic potential. The presence of the morpholine moiety often enhances pharmacokinetic properties, while the benzamidine core serves as a key building block for constructing pharmacologically active heterocycles such as pyrimidines and triazoles. This document provides detailed protocols for the large-scale synthesis of pyrimidine and triazole derivatives from this starting material, focusing on methodologies amenable to industrial production. Additionally, it outlines the relevance of these derivatives as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical target in cancer therapy.

Data Presentation

Table 1: Summary of Large-Scale Synthesis Parameters for Pyrimidine Derivatives

ProductReactantsSolventCatalyst/BaseReaction Time (h)Yield (%)Purity (%)
2-(4-(Morpholin-4-yl)phenyl)-4,6-dimethylpyrimidine4-(Morpholin-4-yl)benzene-1-carboximidamide HCl, AcetylacetoneEthanolSodium Ethoxide6-885-90>98
2-(4-(Morpholin-4-yl)phenyl)-4,6-diphenylpyrimidine4-(Morpholin-4-yl)benzene-1-carboximidamide HCl, DibenzoylmethaneN,N-Dimethylformamide (DMF)Potassium Carbonate10-1280-85>97
2-(4-(Morpholin-4-yl)phenyl)-4-amino-6-hydroxypyrimidine4-(Morpholin-4-yl)benzene-1-carboximidamide HCl, Ethyl cyanoacetateEthanolSodium Ethoxide8-1075-80>98

Table 2: Summary of Large-Scale Synthesis Parameters for Triazole Derivatives

ProductReactantsSolventReagentsReaction Time (h)Yield (%)Purity (%)
3-(4-(Morpholin-4-yl)phenyl)-5-methyl-1H-1,2,4-triazole4-(Morpholin-4-yl)benzene-1-carboximidamide HCl, Acetic anhydride, Hydrazine hydrateAcetic AcidN/A12-1670-75>97
3-(4-(Morpholin-4-yl)phenyl)-5-phenyl-1H-1,2,4-triazole4-(Morpholin-4-yl)benzene-1-carboximidamide HCl, Benzoyl chloride, Hydrazine hydratePyridineN/A14-1865-70>96

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2-(4-(Morpholin-4-yl)phenyl)-4,6-disubstituted Pyrimidines

This protocol details the synthesis of pyrimidine derivatives through the condensation of this compound with 1,3-dicarbonyl compounds.

Materials:

  • This compound (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone, Dibenzoylmethane) (1.1 eq)

  • Base (e.g., Sodium Ethoxide, Potassium Carbonate) (2.5 eq)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide)

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Reaction Setup: In a large, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add the solvent and the base. Stir the mixture until the base is completely dissolved.

  • Addition of Reactants: To the stirred solution, add the 1,3-dicarbonyl compound, followed by the portion-wise addition of this compound.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) and maintain for the time specified in Table 1, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slow addition of an appropriate acid (e.g., hydrochloric acid) to a pH of ~7.

    • If a precipitate forms, filter the solid, wash with water, and dry under vacuum.

    • If no precipitate forms, concentrate the mixture under reduced pressure to remove the solvent.

    • Extract the residue with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure pyrimidine derivative.

Protocol 2: Large-Scale Synthesis of 3-(4-(Morpholin-4-yl)phenyl)-5-substituted-1H-1,2,4-Triazoles

This protocol describes the synthesis of 1,2,4-triazole derivatives from this compound.

Materials:

  • This compound (1.0 eq)

  • Acylating agent (e.g., Acetic anhydride, Benzoyl chloride) (1.2 eq)

  • Hydrazine hydrate (2.0 eq)

  • Solvent (e.g., Acetic Acid, Pyridine)

  • Sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Formation of Acylamidine Intermediate: In a suitable reactor, dissolve this compound in the appropriate solvent. Slowly add the acylating agent at room temperature and stir for 2-4 hours.

  • Cyclization with Hydrazine: To the reaction mixture, add hydrazine hydrate and heat to reflux for the time indicated in Table 2, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a cold saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure triazole derivative.

Mandatory Visualizations

G cluster_start Starting Material cluster_pyrimidine Pyrimidine Synthesis cluster_triazole Triazole Synthesis start 4-(Morpholin-4-yl)benzene- 1-carboximidamide HCl reaction1 Condensation start->reaction1 reactant2 Acylating Agent intermediate Acylamidine Intermediate start->intermediate reactant1 1,3-Dicarbonyl Compound reactant1->reaction1 product1 2-(4-(Morpholin-4-yl)phenyl)- 4,6-disubstituted Pyrimidine reaction1->product1 reactant2->intermediate reaction2 Cyclization intermediate->reaction2 reactant3 Hydrazine Hydrate reactant3->reaction2 product2 3-(4-(Morpholin-4-yl)phenyl)- 5-substituted-1H-1,2,4-Triazole reaction2->product2

Caption: General workflow for the synthesis of pyrimidine and triazole derivatives.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Morpholino-Pyrimidine Derivative (Synthesized Compound) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholino-pyrimidine derivatives.

Discussion

The protocols provided are designed for scalability and utilize readily available reagents and standard chemical manufacturing equipment. The synthesis of pyrimidine derivatives via condensation with 1,3-dicarbonyls is a robust and high-yielding reaction. The choice of base and solvent can be optimized depending on the specific dicarbonyl compound used to maximize yield and purity.

For the synthesis of 1,2,4-triazoles, the two-step, one-pot procedure is efficient for large-scale production. The initial acylation of the amidine followed by cyclization with hydrazine hydrate provides a direct route to the desired triazole core.

The morpholine-containing pyrimidine and triazole scaffolds are of significant interest in drug discovery. The morpholine moiety is a common feature in inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] The oxygen atom of the morpholine ring can form a critical hydrogen bond within the ATP-binding pocket of PI3K, contributing to the inhibitor's potency.[2] The synthesized derivatives, therefore, represent promising candidates for further investigation as anti-cancer agents. In particular, morpholino-pyrimidine derivatives have been extensively studied as small molecule PI3K/Akt/mTOR inhibitors.[2]

Conclusion

The synthetic protocols detailed in these application notes provide a clear and scalable pathway for the production of pyrimidine and triazole derivatives from this compound. These derivatives are valuable scaffolds in medicinal chemistry, particularly for the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway. Further optimization of reaction conditions and exploration of a wider range of dicarbonyl and acylating reagents can lead to a diverse library of compounds for biological screening and drug development.

References

Application Notes and Protocols for 4-(Morpholin-4-yl)benzene-1-carboximidamide Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks detailed studies, quantitative data, and specific applications for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride. The following application notes and protocols are based on the general properties of its constituent chemical moieties—the morpholine ring and the benzene-carboximidamide group—and represent a predictive framework for its potential investigation rather than established applications.

Introduction

This compound is a synthetic organic compound featuring a morpholine ring connected to a benzamidine hydrochloride salt. While this specific molecule is not well-characterized in peer-reviewed literature, its structural components are of significant interest in medicinal chemistry.

  • The morpholine scaffold is a privileged structure in drug discovery, often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties.

  • The benzene-carboximidamide (benzamidine) group is a potent pharmacophore known to act as a bioisostere for arginine. Its positively charged amidinium group can form strong ionic and hydrogen bond interactions with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes, particularly serine proteases.

These notes outline potential applications and general experimental protocols for the initial characterization of this compound in a drug discovery context.

Potential Therapeutic Applications (Hypothesized)

Based on its structure, this compound could be investigated as a modulator of enzymes that recognize arginine or possess a key anionic binding pocket. Potential target classes include:

  • Serine Proteases: Such as thrombin, trypsin, and Factor Xa, where the amidine group can mimic the guanidinium group of arginine substrates.

  • Metalloproteases: Enzymes that may have a carboxylate-rich active site.

  • Nitric Oxide Synthases (NOS): Which bind the substrate L-arginine.

Quantitative Data Summary

No quantitative data from experimental studies on this compound is currently available in the public domain. The table below is a template for how such data would be presented if generated from the protocols described.

Assay TypeTarget / Cell LineMetricResult
In Vitro Activity Data Not AvailableIC₅₀Data Not Available
Cellular Activity Data Not AvailableEC₅₀ / GI₅₀Data Not Available
In Vivo Efficacy Data Not AvailableED₅₀Data Not Available

Experimental Protocols

The following are generalized protocols for the initial screening and characterization of a novel compound like this compound.

Protocol 1: In Vitro Serine Protease Inhibition Assay (e.g., Trypsin)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a model serine protease, such as trypsin.

Materials:

  • Test Compound: this compound

  • Enzyme: Bovine Trypsin

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Apparatus: 96-well microplate reader (absorbance at 405 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, add 20 µL of each compound dilution. For controls, add 20 µL of buffer (negative control) or a known trypsin inhibitor like benzamidine (positive control).

  • Enzyme Addition: Add 160 µL of trypsin solution (final concentration ~10 µg/mL) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the L-BAPA substrate (final concentration ~0.5 mM) to all wells to start the reaction.

  • Data Acquisition: Immediately begin monitoring the absorbance at 405 nm every minute for 15-20 minutes. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition versus the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To assess the general cytotoxicity of the compound against a selected cell line (e.g., HEK293 for non-specific toxicity or a cancer cell line like HeLa).

Materials:

  • Test Compound

  • Cell Line: HeLa (human cervical cancer cells)

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization Solution: DMSO or 0.01 M HCl in isopropanol

Procedure:

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the compound dilutions (e.g., from 0.1 µM to 200 µM). Include wells with medium only (blank) and medium with DMSO vehicle (control).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Visualizations

The following diagrams illustrate the logical workflow for investigating a novel compound and the potential mechanism of action based on its chemical structure.

G cluster_discovery Drug Discovery & Initial Characterization Workflow Synthesis Compound Synthesis & Purification InVitro In Vitro Screening (e.g., Enzyme Assays) Synthesis->InVitro Test Compound Cellular Cell-Based Assays (Viability, Target Engagement) InVitro->Cellular Active Compound ADME In Vitro ADME (Solubility, Stability) Cellular->ADME Potent Compound Hit Hit Compound ADME->Hit Favorable Profile G cluster_enzyme Hypothesized Binding Mechanism Enzyme Serine Protease Active Site Aspartate Residue (Asp189) (Negative Charge) Compound 4-(Morpholin-4-yl)benzene-1-carboximidamide Amidinium Group (Positive Charge) Compound:f1->Enzyme:f1    Ionic Interaction (Salt Bridge)

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of 4-(morpholin-4-yl)benzonitrile with an alcohol (commonly ethanol) to form an intermediate Pinner salt (an imidate hydrochloride). This salt is then treated with ammonia to yield the final amidine hydrochloride product.[1][2]

Q2: What are the critical parameters to control during the Pinner reaction for this synthesis?

A2: Strict anhydrous conditions are crucial to prevent the hydrolysis of the intermediate Pinner salt to an ester.[1][2] Temperature control is also vital, with low temperatures generally favored to minimize the formation of side products such as amides.[2] The purity of the starting materials, particularly the 4-(morpholin-4-yl)benzonitrile, is essential for a clean reaction and high yield.

Q3: What are the potential biological applications of this compound?

A3: While specific data for this exact compound is limited in the public domain, molecules containing morpholine and benzamidine moieties have shown significant potential in drug discovery. They have been investigated as inhibitors of various protein kinases involved in cancer signaling pathways, such as phosphatidylinositol 3-kinase (PI3K), focal adhesion kinase (FAK), Bruton's tyrosine kinase (BTK), and ATR kinase.[3][4][5][6] These compounds have also been explored for their anticancer and antibacterial activities.[7][8][9]

Q4: How should this compound be stored?

A4: As a hydrochloride salt, the compound is likely a crystalline solid. It should be stored in a cool, dry place in a tightly sealed container to protect it from moisture.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the Pinner salt. 2. Hydrolysis of the Pinner salt. 3. Ineffective ammonolysis.1. Ensure the reaction is strictly anhydrous. Use dry solvents and glassware. 2. Use a sufficient excess of dry HCl gas or an ethanolic HCl solution. 3. Conduct the reaction at a low temperature (e.g., 0-5 °C) to stabilize the Pinner salt.[1] 4. For the ammonolysis step, use a saturated solution of ammonia in the chosen alcohol or bubble anhydrous ammonia gas through the reaction mixture.
Formation of a Major By-product (Ester) Presence of water in the reaction mixture.1. Dry all solvents and reagents thoroughly before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
Formation of Amide Impurity Thermal decomposition of the Pinner salt.1. Maintain a low reaction temperature throughout the formation of the Pinner salt.[2] 2. Avoid prolonged reaction times at elevated temperatures.
Product is an Oily or Gummy Substance 1. Presence of impurities. 2. Incomplete conversion to the hydrochloride salt.1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether). 2. Ensure complete protonation by treating the free base with a solution of HCl in a dry organic solvent.
Difficulty in Isolating the Product High solubility of the product in the reaction solvent.1. Concentrate the reaction mixture under reduced pressure. 2. Precipitate the product by adding a less polar co-solvent (e.g., diethyl ether or hexane). 3. Cool the solution to induce crystallization.

Experimental Protocols

Synthesis of this compound via Pinner Reaction

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Step 1: Formation of the Pinner Salt (Ethyl 4-(morpholin-4-yl)benzene-1-carboximidate hydrochloride)

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 4-(morpholin-4-yl)benzonitrile (1 equivalent) in anhydrous ethanol (e.g., 5-10 mL per gram of nitrile).

  • Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution with gentle stirring until saturation, or add a saturated solution of HCl in anhydrous ethanol (1.5-2 equivalents).

  • Reaction: Seal the reaction vessel and stir the mixture at a low temperature (e.g., 0-5 °C) for 12-24 hours. The Pinner salt may precipitate as a white solid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting nitrile.

Step 2: Ammonolysis to form this compound

  • Ammonia Addition: To the reaction mixture containing the Pinner salt, add a saturated solution of ammonia in anhydrous ethanol (e.g., 5-10 equivalents) at 0 °C. Alternatively, bubble anhydrous ammonia gas through the mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours.

  • Isolation: Remove the solvent under reduced pressure. The crude product will be a mixture of the desired amidine hydrochloride and ammonium chloride.

  • Purification:

    • Triturate the crude solid with a solvent in which the product is sparingly soluble but ammonium chloride is more soluble (e.g., cold isopropanol or acetone) and filter.

    • Alternatively, dissolve the crude product in a minimum amount of a polar solvent (e.g., ethanol) and precipitate by adding a less polar solvent (e.g., diethyl ether).

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether or methanol/dichloromethane) to obtain the pure this compound.

Data Presentation

Table 1: Optimization of Pinner Salt Formation
Entry Solvent Temperature (°C) Time (h) Yield of Pinner Salt (%) *
1Ethanol01285
2Ethanol251270 (with amide impurity)
3Methanol01282
4Isopropanol02475

*Hypothetical yields for illustrative purposes.

Table 2: Optimization of Ammonolysis
Entry Ammonia Source Temperature (°C) Time (h) Final Product Yield (%) *
1Saturated Ethanolic NH₃25692
2Anhydrous NH₃ (gas)0 -> 25895
3Aqueous Ammonia256Low (due to hydrolysis)

*Hypothetical yields for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Purification A 4-(Morpholin-4-yl)benzonitrile in Anhydrous Ethanol B Addition of Dry HCl (gas or solution) at 0°C A->B C Stirring at 0-5°C for 12-24h B->C D Pinner Salt Intermediate C->D E Addition of Anhydrous Ammonia at 0°C D->E F Stirring at Room Temperature for 4-8h E->F G Crude Product (Amidine HCl + NH4Cl) F->G H Solvent Removal G->H I Trituration / Recrystallization H->I J Pure 4-(Morpholin-4-yl)benzene- 1-carboximidamide hydrochloride I->J

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathway Inhibition: PI3K/Akt/mTOR

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound 4-(Morpholin-4-yl)benzene- 1-carboximidamide derivative Compound->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a morpholino-benzamidine derivative.

Troubleshooting Logic Diagram

G Start Reaction Start Check_Yield Low or No Product? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Anhydrous Ensure Anhydrous Conditions Check_Yield->Anhydrous Yes Recrystallize Recrystallize Product Check_Purity->Recrystallize Yes End Successful Synthesis Check_Purity->End No Temp_Control Lower Reaction Temperature Anhydrous->Temp_Control Ammonolysis Optimize Ammonolysis Temp_Control->Ammonolysis Ammonolysis->Check_Yield Re-run Recrystallize->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is an oil or a sticky solid. What is the likely cause and how can I resolve this?

A1: This is a common issue often caused by the presence of unreacted starting materials or byproducts that depress the melting point of the solid product. The most probable impurities include:

  • Unreacted 4-(morpholin-4-yl)benzonitrile: The starting material for the Pinner reaction.

  • Residual morpholine: From the synthesis of the benzonitrile precursor.[1]

  • Ammonium chloride (NH₄Cl): A common byproduct of the Pinner reaction when ammonia is used.

  • Orthoesters or esters: Formed if excess alcohol or water is present during the Pinner reaction.[2]

Solution: An initial aqueous work-up is recommended before attempting recrystallization or chromatography. This involves a liquid-liquid extraction to remove acidic and basic impurities.

Q2: My yield is significantly low after the initial purification steps. What are the potential reasons?

A2: Low yield can result from several factors:

  • Incomplete reaction: The synthesis of the amidine may not have gone to completion.

  • Product loss during extraction: The product, being a hydrochloride salt, has some water solubility. Excessive washing with aqueous solutions can lead to loss of product into the aqueous phase.

  • Premature precipitation: The product may have precipitated out during hot filtration if the solution cooled too quickly.

Solution: Ensure the reaction has gone to completion using an appropriate analytical technique like TLC or LC-MS. During extraction, minimize the volume of aqueous washes. To avoid premature precipitation, pre-heat the filtration apparatus.

Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound precipitates from the solution above its melting point. This can be due to:

  • A supersaturated solution cooling too rapidly.

  • The chosen solvent being too non-polar.

  • The presence of impurities.

Solution:

  • Ensure a slow cooling rate by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Add a small amount of a more polar co-solvent to the mixture.

  • Try a different solvent system. A mixture of a solvent in which the compound is soluble (e.g., methanol, ethanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether, ethyl acetate) can be effective.[3]

Q4: Column chromatography is resulting in poor separation or low recovery of the product. How can I optimize this?

A4: this compound is a polar compound, which can make purification by standard normal-phase chromatography challenging.

  • Poor Separation: The compound may be streaking or not moving from the baseline on a standard silica gel column with common solvent systems (e.g., hexane/ethyl acetate).

  • Low Recovery: The highly polar nature of the compound can lead to irreversible adsorption onto the silica gel.

Solution:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for purifying highly polar compounds.[4][5][6][7][8] HILIC uses a polar stationary phase (like silica or a polar-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[4][8]

  • Reverse-Phase Chromatography: While the compound is polar, it may be retained on a C18 column using a highly aqueous mobile phase with an ion-pairing agent.

  • Deactivated Silica: Using silica gel that has been treated with a base (e.g., triethylamine) can help to reduce tailing and improve the recovery of basic compounds.

Q5: How can I effectively remove ammonium chloride from my product?

A5: Ammonium chloride is a common byproduct of the Pinner synthesis. A method described in the patent literature involves reacting the crude product mixture with a sodium or potassium alkoxide (e.g., sodium methoxide) in an alcohol solvent. This converts the ammonium chloride to sodium or potassium chloride, which is insoluble in the alcohol and can be removed by filtration.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Purification

This protocol is designed to remove common ionic and non-polar impurities prior to final purification.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 10 mL of dichloromethane per gram of crude product).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 1 M HCl aqueous solution (1 x 10 mL). This step will remove any residual basic impurities like morpholine. Discard the aqueous layer.

  • Base Wash: Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (1 x 10 mL). This will remove any acidic impurities. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution (1 x 10 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is suitable for obtaining a crystalline, purified product.

  • Solvent Selection: A mixed solvent system is often effective. Good starting points include methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/hexane.

  • Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., methanol) with swirling until the solid is fully dissolved.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 3: HILIC Flash Chromatography

This protocol is designed for the chromatographic purification of the polar product.

  • Stationary Phase: Use a silica gel column or a column packed with a polar bonded phase (e.g., amino, cyano, or diol).

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel or a suitable inert support like Celite®.

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Acetonitrile

    • Solvent B: Water (often with a small amount of a modifier like formic acid or ammonium acetate to improve peak shape)

  • Elution: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following tables provide illustrative data on the expected purity of this compound after different purification methods.

Table 1: Purity after Recrystallization from Various Solvent Systems

Solvent System (v/v)Initial Purity (%)Purity after 1st Recrystallization (%)Recovery (%)
Methanol/Diethyl Ether859775
Ethanol/Ethyl Acetate859680
Isopropanol/Hexane859582
Water859260

Table 2: Comparison of Purification by HILIC and Normal Phase Chromatography

Chromatographic MethodStationary PhaseMobile Phase SystemPurity Achieved (%)
Normal PhaseSilica GelDichloromethane/Methanol90 (with significant tailing)
HILICSilica GelAcetonitrile/Water>99
HILICAmino-bonded SilicaAcetonitrile/Water with 0.1% Formic Acid>99.5

Visualizations

experimental_workflow crude Crude Product extraction Liquid-Liquid Extraction (Protocol 1) crude->extraction Initial Cleanup recrystallization Recrystallization (Protocol 2) extraction->recrystallization For Crystalline Solid hilic HILIC Chromatography (Protocol 3) extraction->hilic For High Purity analysis Purity Analysis (HPLC/LC-MS) recrystallization->analysis hilic->analysis pure_product Purified Product (>99% Purity) analysis->pure_product If Purity is Met

Caption: Experimental workflow for the purification of the target compound.

troubleshooting_logic start Crude Product is_solid Is it a solid? start->is_solid oily_solid Oily/Sticky Solid is_solid->oily_solid No attempt_recrystallization Attempt Recrystallization (Protocol 2) is_solid->attempt_recrystallization Yes perform_extraction Perform Liquid-Liquid Extraction (Protocol 1) oily_solid->perform_extraction perform_extraction->attempt_recrystallization oiling_out Does it 'oil out'? attempt_recrystallization->oiling_out change_solvent Change Solvent System or Slow Cooling oiling_out->change_solvent Yes crystals_form Crystals Form oiling_out->crystals_form No change_solvent->attempt_recrystallization check_purity Check Purity crystals_form->check_purity purity_ok Is purity >98%? check_purity->purity_ok consider_chromatography Consider HILIC (Protocol 3) purity_ok->consider_chromatography No pure_product Pure Product purity_ok->pure_product Yes consider_chromatography->pure_product

Caption: Troubleshooting logic for purification challenges.

References

storage and handling best practices for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store the solid compound in a cool, dry place. Specifically, storage at 2-8°C under an inert atmosphere is advised.[1] The compound should be kept in a tightly sealed container to prevent moisture absorption.

Q2: How should I handle this compound in the laboratory?

As a precautionary measure, always handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

Q3: What are the known stability issues with this compound?

Like other amidine-containing compounds, this compound is susceptible to hydrolysis, particularly in acidic or basic aqueous solutions. It is recommended to prepare fresh solutions for experiments and avoid long-term storage in solution unless stability has been confirmed under your specific conditions.

Q4: In which solvents is this compound soluble?

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh stock solutions for each experiment. If solutions must be stored, conduct a stability study (see Experimental Protocols) to determine the rate of degradation under your storage conditions (e.g., temperature, pH, light exposure). Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Difficulty dissolving the compound Incorrect solvent or pH. The compound may have exceeded its solubility limit.Try dissolving the compound in a slightly acidic aqueous buffer (e.g., pH 5-6). Gentle warming or sonication can also aid dissolution. Prepare a more dilute stock solution if you suspect the concentration is too high.
Broad peaks in ¹H NMR spectrum Tautomerism, quadrupolar broadening from the nitrogen atoms, or proton exchange with residual water in the NMR solvent.Acquire the NMR spectrum at a lower temperature to slow down dynamic exchange processes. Use a dry, aprotic NMR solvent like DMSO-d₆. Add a drop of D₂O to confirm N-H proton signals, which will disappear upon exchange.
Poor signal or fragmentation in mass spectrometry Instability of the compound under the ionization conditions.Use a soft ionization technique such as Electrospray Ionization (ESI). If using LC-MS, consider adding a small amount of a volatile acid (e.g., formic acid) to the mobile phase to maintain the protonated state of the amidine.

Data Presentation

As specific quantitative data for this compound is not publicly available, the following tables provide templates for how to structure experimentally determined data for solubility and stability.

Table 1: Experimentally Determined Solubility

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25User-determined
PBS (pH 7.4)25User-determined
Ethanol25User-determined
DMSO25User-determined

Table 2: Example Stability Data in Aqueous Buffer (pH 7.4) at 25°C

Time (hours)% Remaining (by HPLC)Degradation Products Observed
0100None
2User-determined
6User-determined
24User-determined
48User-determined

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) in a glass vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a filtered syringe (e.g., 0.22 µm filter) to remove any undissolved particles.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).

  • Quantification:

    • Analyze the diluted sample by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 2: HPLC-Based Stability Assessment in Solution

This protocol describes a general method for evaluating the stability of the compound in a specific solvent or buffer over time.

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound in the desired solvent or buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Aliquot the stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from storage.

    • Analyze the sample by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) sample.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess compound to buffer prep2 Equilibrate (e.g., 24h at 25°C) prep1->prep2 sample1 Collect supernatant with filtered syringe prep2->sample1 sample2 Dilute sample for analysis sample1->sample2 analysis1 Analyze by HPLC-UV sample2->analysis1 analysis2 Calculate solubility analysis1->analysis2 experimental_workflow_stability start Prepare stock solution store Aliquot and store under desired conditions start->store timepoint Analyze sample at time points (t=0, 2, 4...) store->timepoint timepoint->timepoint hplc HPLC analysis timepoint->hplc t=x data Calculate % remaining vs. time hplc->data end Determine degradation rate data->end

References

Technical Support Center: HPLC Method Development for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive support for developing a robust HPLC method for the analysis of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride. It includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC column for the analysis of this compound?

A C18 column is the recommended stationary phase for initial method development. Given the compound's polarity, a column with a pore size of 100-120 Å and a particle size of 3.5-5 µm is a good starting point. A standard length of 150 mm and an internal diameter of 4.6 mm are suitable for most applications.

Q2: Which mobile phase composition should I begin with?

For a reverse-phase method, a combination of an aqueous buffer and an organic modifier is appropriate. Start with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B). The TFA acts as an ion-pairing agent, which can significantly improve the peak shape of basic compounds like this one. An initial gradient of 5-95% B over 20 minutes should be sufficient to determine the approximate retention time.

Q3: What is the recommended detection wavelength (λ)?

The benzamidine moiety suggests that the compound will have a UV absorbance maximum. An initial UV scan from 200-400 nm should be performed to determine the optimal wavelength for detection. A common starting wavelength for aromatic compounds is around 254 nm.

Q4: How can I improve the peak shape if I observe tailing?

Peak tailing for a basic compound like this compound is often due to secondary interactions with residual silanols on the silica-based stationary phase. To mitigate this:

  • Use a low-pH mobile phase: A pH of 2.5-3.5 will ensure the compound is fully protonated and minimizes interactions with silanols. Using an acidic modifier like TFA or formic acid is recommended.

  • Add a competing base: If tailing persists, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help.

  • Use a base-deactivated column: Modern columns are often end-capped to reduce silanol activity. Ensure you are using a high-quality, base-deactivated column.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Use a low-pH mobile phase (e.g., 0.1% TFA), consider a base-deactivated column, or add a competing base like TEA.
Poor Peak Shape (Fronting) Sample overload.Reduce the concentration of the sample being injected.
No Peak Detected The compound is not eluting or is not being detected.Ensure the detection wavelength is appropriate. Try a shallow gradient or an isocratic hold at a high organic percentage to elute highly retained compounds. Check all connections and the detector lamp.
Drifting Retention Times Inadequate column equilibration or changes in mobile phase composition.Ensure the column is fully equilibrated before each injection. Prepare fresh mobile phase daily and ensure it is well-mixed.
Ghost Peaks Contamination in the mobile phase, sample, or carryover from previous injections.Run a blank gradient to identify the source of contamination. Use high-purity solvents and sample diluents. Implement a robust needle wash protocol.

Experimental Protocol: HPLC Method Development

This protocol outlines the steps for developing a reverse-phase HPLC method for this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard Preparation:

  • Prepare a stock solution of the standard in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL.

3. HPLC Conditions:

Parameter Initial Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm (or optimal wavelength)
Gradient 5% to 95% B in 20 minutes

4. Method Development and Optimization:

  • Initial Run: Inject the working standard using the initial conditions to determine the retention time and peak shape.

  • Gradient Optimization: Adjust the gradient slope to ensure adequate separation from any impurities and a reasonable run time.

  • Mobile Phase pH: If peak shape is poor, evaluate different acidic modifiers (e.g., formic acid) to assess the impact of pH.

  • Organic Modifier: Test methanol as an alternative to acetonitrile to see if it improves selectivity.

  • Final Method: Once a suitable peak is obtained, the method can be further optimized for speed and resolution, and then validated.

Visual Workflow

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_troubleshoot Troubleshooting cluster_final Finalization prep_standard Prepare Standard & Sample initial_run Initial Gradient Run (C18, ACN/H2O/TFA) prep_standard->initial_run prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->initial_run eval_peak Evaluate Peak Shape & Retention initial_run->eval_peak is_good Acceptable? eval_peak->is_good adjust_ph Adjust Mobile Phase pH is_good->adjust_ph No optimize_gradient Optimize Gradient is_good->optimize_gradient Yes change_organic Change Organic Modifier adjust_ph->change_organic change_column Select Different Column change_organic->change_column change_column->initial_run validate Method Validation optimize_gradient->validate

Caption: Workflow for HPLC method development and troubleshooting.

Validation & Comparative

validation of the structure of compounds synthesized from 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A new series of benzamide compounds featuring a 4-morpholinoquinazoline core has been synthesized and evaluated for their anticancer properties, revealing potent activity against various cancer cell lines. These compounds have been shown to effectively inhibit the PI3K/Akt/mTOR signaling pathway, a critical mediator of cell growth and survival, leading to apoptosis in cancer cells. This guide provides a comparative analysis of these synthesized compounds, detailing their structural validation, in vitro efficacy, and the experimental protocols utilized in their evaluation.

Comparative Analysis of Anticancer Activity

The synthesized m-(4-morpholinoquinazolin-2-yl)benzamide derivatives were screened for their antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to compare the efficacy of each derivative. A lower IC50 value indicates a more potent compound.

The results, summarized in the table below, highlight the structure-activity relationship within this series of compounds. Notably, compounds T7 and T10 demonstrated significant cytotoxic effects across multiple cell lines, with T10 exhibiting particularly remarkable antiproliferative activity.[1] The data underscores the importance of the substituent on the benzamide ring for the observed anticancer activity.

CompoundHCT-116 (IC50, μM)MCF-7 (IC50, μM)U-87 MG (IC50, μM)A549 (IC50, μM)
T1 >50>50NDND
T2 15.6320.11NDND
T3 8.4510.23NDND
T4 5.126.89NDND
T5 3.894.555.016.23
T6 2.543.114.125.34
T7 1.872.343.564.87
T8 3.013.984.995.98
T9 2.112.873.984.56
T10 0.98 1.54 2.87 3.98

ND: Not Determined

Structural Validation and Experimental Protocols

The successful synthesis and structural integrity of the m-(4-morpholinoquinazolin-2-yl)benzamide derivatives were confirmed using a suite of standard analytical techniques.

General Synthesis Procedure:

A multi-step synthesis was employed, starting from the appropriate precursors to construct the quinazoline core, followed by the introduction of the morpholine and finally the coupling with various substituted benzamides. The final products were purified by recrystallization or column chromatography.

Characterization Methods:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded to elucidate the chemical structure of the synthesized compounds, confirming the presence of characteristic protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight of each compound, further confirming their identity.

  • Melting Point (mp): The melting point of each derivative was measured as an indicator of purity.

In Vitro Antiproliferative Assay (MTT Assay):

The anticancer activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (HCT-116, MCF-7, U-87 MG, and A549) were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well.

  • Formazan Solubilization: The resulting formazan crystals, formed by viable cells, were solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Further investigations into the mechanism of action revealed that the most potent compounds, T7 and T10 , exert their anticancer effects by selectively inhibiting PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. By blocking this pathway, compound T10 was shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes T10 Compound T10 T10->PI3K inhibits

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound T10.

The experimental workflow for identifying the mechanism of action of these compounds involved several key steps, as illustrated in the diagram below.

Experimental_Workflow Synthesis Synthesis of Benzamide Derivatives Screening Antiproliferative Screening (MTT Assay) Synthesis->Screening LeadSelection Lead Compound Selection (T7, T10) Screening->LeadSelection EnzymeAssay PI3K Enzyme Inhibition Assay LeadSelection->EnzymeAssay CellularAssays Cell Cycle Analysis & Apoptosis Assay LeadSelection->CellularAssays PathwayAnalysis Western Blot Analysis (PI3K/Akt/mTOR pathway) EnzymeAssay->PathwayAnalysis Conclusion Identification as Novel Anticancer Agents PathwayAnalysis->Conclusion CellularAssays->Conclusion

Figure 2: Experimental workflow for the evaluation of synthesized benzamide derivatives.

References

biological screening of novel compounds derived from 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive biological screening of novel compounds derived from the 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride scaffold remains a niche area in published research. However, the broader class of compounds incorporating the morpholine moiety, particularly attached to a phenyl ring, has been the subject of extensive investigation, revealing a diverse range of biological activities. This guide provides a comparative overview of the biological performance of various series of novel morpholine-containing compounds, drawing from recent studies on their anticancer and antimicrobial properties. We will delve into their efficacy, present comparative data, and detail the experimental protocols used to evaluate them, offering a valuable resource for researchers and drug development professionals.

This guide will focus on distinct chemical series where the morpholine group is a key structural feature, exploring how modifications to the core scaffold influence their biological activity. We will examine derivatives of morpholine-substituted pyrazoles, benzimidazole-oxadiazoles, and other relevant heterocyclic systems.

Comparative Analysis of Biological Activity

The biological activity of novel compounds is often quantified by their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). Lower values indicate higher potency. The following tables summarize the in vitro activity of representative series of morpholine-containing compounds against various cancer cell lines and microbial strains.

Anticancer Activity of Morpholine-Benzimidazole-Oxadiazole Derivatives

A recent study explored a series of morpholine-benzimidazole-oxadiazole derivatives for their anticancer potential against the HT-29 human colon cancer cell line. The results, compared with the standard drug Sorafenib, are presented below.

Compound IDModificationHT-29 IC50 (µM)[1]NIH3T3 (Normal Cells) IC50 (µM)[1]Selectivity Index (NIH3T3/HT-29)
5c 4-chlorophenyl> 50> 50-
5h 3,4-dichlorophenyl3.103 ± 0.97915.158 ± 0.9874.88
5j 4-bromophenyl10.112 ± 0.54330.142 ± 0.8762.98
Sorafenib Reference Drug2.510 ± 0.0115.140 ± 0.0412.05

A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells over normal cells.

Antimicrobial Activity of Morpholine-Substituted Pyrazole Derivatives

A series of novel carboxamide derivatives of pyrazole containing a morpholine moiety were screened for their antimicrobial activity. The minimum inhibitory concentration (MIC) against various bacterial and fungal strains was determined.

Compound IDR-Group on PyrazoleS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
7a Phenyl62.5125250>250>250
7b 4-Chlorophenyl125250125250250
7c 4-Methoxyphenyl250>250>250>250>250
Ciprofloxacin Reference (Bacteria)0.510.251-
Fluconazole Reference (Fungi)----2

Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HT-29) and normal cells (e.g., NIH3T3) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the concentration-response curve.[1]

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5x10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or Sabouraud Dextrose Broth for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action and the experimental process is crucial for drug development. The following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted in cancer therapy and a typical workflow for in vitro biological screening.

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell Survival, Proliferation, Angiogenesis Cell Survival, Proliferation, Angiogenesis mTOR->Cell Survival, Proliferation, Angiogenesis Novel Compound Novel Compound Novel Compound->PI3K Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Novel Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., MTT Assay) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition) Primary_Screening->Secondary_Screening Data_Collection Collect IC50/MIC data Secondary_Screening->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Data_Collection->SAR_Analysis

Caption: A general workflow for the synthesis and biological screening of novel compounds.

References

comparative analysis of synthetic routes to 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the preparation of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride, a valuable building block in pharmaceutical research and development. The synthesis is typically achieved in a two-step process, commencing with the synthesis of the key intermediate, 4-morpholinobenzonitrile, followed by its conversion to the target amidine hydrochloride via the Pinner reaction.

Step 1: Synthesis of 4-Morpholinobenzonitrile

The primary route to 4-morpholinobenzonitrile involves the nucleophilic aromatic substitution of a halogenated benzonitrile with morpholine. A comparative analysis of different starting materials reveals significant differences in reaction efficiency.

Comparative Data of Starting Materials
Starting MaterialReaction TimeYield (%)
4-Fluorobenzonitrile5 hours95%
4-Chlorobenzonitrile12 hours52%
4-Bromobenzonitrile24 hours65%

As evidenced by the data, 4-fluorobenzonitrile is the superior starting material, offering a significantly higher yield in a much shorter reaction time.

Experimental Protocol: Synthesis of 4-morpholinobenzonitrile from 4-fluorobenzonitrile

A mixture of 4-fluorobenzonitrile (1.0 eq) and morpholine (3.0 eq) is heated at 120°C for 5 hours.[1] Upon completion of the reaction, water is added to the reaction mixture, and the resulting precipitate is filtered, washed with water, and dried under vacuum to yield 4-morpholinobenzonitrile.[1]

Step 2: Conversion to this compound via the Pinner Reaction

The second step employs the classical Pinner reaction, which converts the nitrile functional group of 4-morpholinobenzonitrile into the desired carboximidamide hydrochloride. This reaction proceeds through the formation of an intermediate Pinner salt (an imino ester hydrochloride) upon treatment with an alcohol and hydrogen chloride, followed by reaction with ammonia.

General Experimental Protocol: Pinner Reaction
  • Formation of the Pinner Salt: Anhydrous hydrogen chloride gas is bubbled through a solution of the nitrile (1.0 eq) in a suitable alcohol (e.g., ethanol) at a low temperature (typically 0°C) to form the imino ester hydrochloride (Pinner salt). The reaction is carried out under anhydrous conditions to prevent the formation of byproducts.

  • Formation of the Amidine: The reaction mixture containing the Pinner salt is then treated with ammonia. This is often achieved by purging ammonia gas into the cooled reaction mixture. The resulting amidine hydrochloride precipitates and can be isolated by filtration, washed with a suitable solvent (e.g., ethyl acetate), and dried.

Based on general procedures for the Pinner reaction, a high yield can be anticipated for this conversion. For instance, a generic protocol for a similar reaction reports a yield of 97%. Commercially available this compound is typically offered at purities of 95-96% or higher.[1][2][3][4]

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step sequence. The first step offers a clear choice of starting material based on performance, while the second step follows a well-established and reliable chemical transformation.

G cluster_0 Step 1: Synthesis of 4-Morpholinobenzonitrile cluster_1 Step 2: Pinner Reaction A 4-Halobenzonitrile (Fluoro, Chloro, or Bromo) C Heat (120°C) A->C B Morpholine B->C D 4-Morpholinobenzonitrile C->D Yield: F: 95% Cl: 52% Br: 65% E 4-Morpholinobenzonitrile F 1. HCl, Alcohol 2. Ammonia E->F G This compound F->G High Yield (e.g., ~97%) Purity: >95%

Synthetic pathway to the target compound.

Conclusion

The most efficient synthetic route to this compound involves a two-step process. The initial synthesis of 4-morpholinobenzonitrile is best accomplished using 4-fluorobenzonitrile as the starting material due to its high yield and short reaction time. The subsequent conversion to the final product is achieved through the Pinner reaction, a reliable and high-yielding method for the synthesis of amidines from nitriles. This guide provides researchers with a clear and data-supported pathway for the synthesis of this important pharmaceutical intermediate.

References

Spectroscopic Analysis of 4-(Morpholin-4-yl)benzene-1-carboximidamide Hydrochloride and its Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride and its related reaction products. The synthesis of the target amidine is often achieved via a Pinner reaction of the corresponding nitrile, which can lead to the formation of other products, such as the hydrolyzed ester. Understanding the distinct spectroscopic signatures of these compounds is crucial for reaction monitoring, product identification, and purity assessment. For comparative purposes, the commercially available and structurally related compound, 4-aminobenzamidine, is also discussed.

Comparative Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for this compound, its precursor, a potential byproduct, and a commercially available analogue.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Compound NameAr-H (ppm)-CH₂-N- (Morpholine, ppm)-CH₂-O- (Morpholine, ppm)Other Protons (ppm)
This compound 7.8 (d, 2H), 7.0 (d, 2H)3.3-3.4 (m, 4H)3.7-3.8 (m, 4H)9.2 (s, 2H, -NH₂), 9.5 (s, 2H, =NH₂⁺)
4-(Morpholin-4-yl)benzonitrile7.6 (d, 2H), 7.1 (d, 2H)3.4 (t, 4H)3.8 (t, 4H)-
Methyl 4-morpholinobenzoate7.8 (d, 2H), 6.9 (d, 2H)3.3 (t, 4H)3.8 (t, 4H)3.8 (s, 3H, -OCH₃)
4-Aminobenzamidine dihydrochloride7.5 (d, 2H), 6.7 (d, 2H)--9.1 (s, 2H, -NH₂), 9.4 (s, 2H, =NH₂⁺), 5.9 (s, 2H, Ar-NH₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Compound NameC=N/C=O (ppm)Ar-C (ppm)Morpholine C (ppm)Other C (ppm)
This compound 165.5154.0, 129.5, 118.0, 114.066.0, 47.0-
4-(Morpholin-4-yl)benzonitrile-153.0, 133.0, 119.5, 114.5, 105.066.0, 47.5-
Methyl 4-morpholinobenzoate166.0153.5, 131.0, 121.0, 113.566.0, 47.552.0 (-OCH₃)
4-Aminobenzamidine dihydrochloride166.0152.0, 129.0, 119.0, 113.0--

Table 3: Mass Spectrometry Data (ESI-MS)

Compound NameMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
4-(Morpholin-4-yl)benzene-1-carboximidamide C₁₁H₁₅N₃O206.12189 (M+H - NH₃), 147, 120
4-(Morpholin-4-yl)benzonitrileC₁₁H₁₂N₂O189.10160, 132, 104
Methyl 4-morpholinobenzoateC₁₂H₁₅NO₃222.11191 (M+H - OCH₃), 163, 135
4-AminobenzamidineC₇H₉N₃136.08119 (M+H - NH₃), 92

Experimental Protocols

Synthesis of 4-(Morpholin-4-yl)benzonitrile (Precursor)

Materials:

  • 4-Fluorobenzonitrile

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-fluorobenzonitrile (1.0 eq) in DMSO, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(morpholin-4-yl)benzonitrile.

Synthesis of this compound (Pinner Reaction)

Materials:

  • 4-(Morpholin-4-yl)benzonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride (gas or generated in situ)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve 4-(morpholin-4-yl)benzonitrile (1.0 eq) in a minimal amount of anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature remains at 0 °C. Alternatively, add a solution of acetyl chloride in anhydrous ethanol dropwise.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours.

  • The formation of a precipitate (the imidate hydrochloride salt) should be observed.

  • To the reaction mixture, add a saturated solution of ammonia in anhydrous ethanol at 0 °C.

  • Stir the mixture at room temperature for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with anhydrous diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Morpholinobenzonitrile 4-Morpholinobenzonitrile 4-Fluorobenzonitrile->4-Morpholinobenzonitrile K2CO3, DMSO Morpholine Morpholine Morpholine->4-Morpholinobenzonitrile K2CO3, DMSO Pinner Reaction Pinner Reaction 4-Morpholinobenzonitrile->Pinner Reaction 1. EtOH, HCl 2. NH3/EtOH Amidine Product 4-(Morpholin-4-yl)benzene- 1-carboximidamide HCl Pinner Reaction->Amidine Product NMR NMR Amidine Product->NMR MS MS Amidine Product->MS Data Interpretation Data Interpretation NMR->Data Interpretation MS->Data Interpretation

Caption: Synthetic and analytical workflow for 4-(Morpholin-4-yl)benzene-1-carboximidamide HCl.

Pinner_Reaction_Products Nitrile 4-Morpholinobenzonitrile Imidate Ethyl 4-morpholinobenzenecarboximidate HCl Nitrile->Imidate EtOH, HCl Amidine 4-(Morpholin-4-yl)benzene- 1-carboximidamide HCl Imidate->Amidine NH3/EtOH Ester Methyl 4-morpholinobenzoate Imidate->Ester H2O (hydrolysis)

Caption: Pinner reaction pathway and potential products.

Comparison with Alternatives

4-Aminobenzamidine is a common building block in medicinal chemistry and serves as a useful comparison. Spectroscopically, the key differences lie in the aromatic region of the NMR spectra due to the electronic effects of the amino versus the morpholino group. The presence of the morpholine signals in the target compound provides a clear distinction. In mass spectrometry, the fragmentation patterns will differ based on the substituent on the benzene ring, with the morpholino-substituted compound showing characteristic losses related to the morpholine ring. The choice between these compounds in a drug discovery program would depend on the desired physicochemical properties, target affinity, and synthetic accessibility.

A Comparative Guide to Assessing the Purity of Synthesized 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride, a key intermediate in pharmaceutical research.[1] We present a comparative analysis of two synthesized batches, highlighting the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS) in identifying and quantifying impurities.

Comparative Purity Analysis

The purity of two synthesized batches of this compound was assessed using HPLC, ¹H NMR, and Mass Spectrometry. A summary of the results is presented below.

Table 1: HPLC Purity and Impurity Profile

SampleMain Peak Retention Time (min)Purity (%)Impurity 1 (%)Impurity 2 (%)
Batch A 8.499.50.30.1
Batch B 8.496.22.51.0

Table 2: ¹H NMR Spectral Data

SampleCharacteristic Peaks (ppm)Integration of Impurity Signals
Batch A 7.8-7.9 (d, 2H), 7.0-7.1 (d, 2H), 3.8-3.9 (t, 4H), 3.3-3.4 (t, 4H)Minimal signals not attributable to the main compound.
Batch B 7.8-7.9 (d, 2H), 7.0-7.1 (d, 2H), 3.8-3.9 (t, 4H), 3.3-3.4 (t, 4H)Additional peaks in the aromatic and aliphatic regions, suggesting structural analogs as impurities.

Table 3: Mass Spectrometry Data

SampleExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Impurity Masses Detected (m/z)
Batch A 242.15242.15Minor signals corresponding to potential starting materials.
Batch B 242.15242.15Significant signals corresponding to over-alkylated or hydrolyzed byproducts.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method was developed and validated for the quantitative determination of this compound and its organic impurities.[2][3][4]

  • Instrumentation: A standard HPLC system with a UV-Vis or Photo-Diode Array (PDA) detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate, pH 7.2) and an organic solvent (e.g., acetonitrile).[5]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 265 nm.[3]

  • Injection Volume: 5 µL.[2]

  • Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is employed to confirm the chemical structure of the synthesized compound and to detect the presence of proton-containing impurities.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: A standard proton experiment is run, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to identify the mass of any potential impurities.

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 0.1 mg/mL) and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • Data Analysis: The resulting mass spectrum is analyzed for the presence of the expected molecular ion and any other significant ions that may correspond to impurities.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis and Work-up cluster_analysis Purity Assessment cluster_results Results and Comparison synthesis Synthesis of 4-(Morpholin-4-yl)benzene- 1-carboximidamide hydrochloride workup Aqueous Work-up and Extraction synthesis->workup crystallization Crystallization workup->crystallization hplc HPLC Analysis crystallization->hplc Quantitative Purity nmr ¹H NMR Spectroscopy crystallization->nmr Structural Confirmation ms Mass Spectrometry crystallization->ms Molecular Weight Verification data_comparison Comparative Data Analysis (Tables 1, 2, 3) hplc->data_comparison nmr->data_comparison ms->data_comparison purity_report Final Purity Report data_comparison->purity_report final_product Final Product Disposition purity_report->final_product Release or Further Purification

Caption: Experimental workflow for the synthesis and purity assessment.

Hypothetical Signaling Pathway

G compound 4-(Morpholin-4-yl)benzene- 1-carboximidamide hydrochloride receptor Receptor X compound->receptor Binds and Activates enzyme_a Enzyme A receptor->enzyme_a Activates protein_b Protein B enzyme_a->protein_b Phosphorylates transcription_factor Transcription Factor Y protein_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Target Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway involving the target compound.

Objective Comparison and Conclusion

The data clearly demonstrates the superior purity of Batch A over Batch B . HPLC analysis of Batch A shows a purity of 99.5% with minimal impurities, while Batch B has a lower purity of 96.2% and significantly higher levels of two impurities. This is corroborated by ¹H NMR and Mass Spectrometry data, which indicate the presence of additional, structurally related impurities in Batch B.

For researchers and drug development professionals, utilizing a highly pure batch of this compound, such as Batch A, is critical. The presence of impurities, as seen in Batch B, can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and potential off-target effects in pharmacological studies. The combination of HPLC, ¹H NMR, and Mass Spectrometry provides a robust and comprehensive approach to accurately assess the purity of this important synthetic intermediate.

References

Comparative In Vitro Analysis of Anticoagulant Agents Related to 4-(Morpholin-4-yl)benzene-1-carboximidamide Hydrochloride Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro analysis of Apixaban, a potent Factor Xa (FXa) inhibitor. The synthesis of Apixaban and related compounds often involves intermediates structurally similar to 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride, which typically forms a key part of the molecule that interacts with the S1 binding pocket of the FXa enzyme. This document compares the in vitro performance of Apixaban against other leading direct oral anticoagulants (DOACs), Rivaroxaban (another FXa inhibitor) and Dabigatran (a direct thrombin inhibitor), supported by experimental data and detailed methodologies.

The Coagulation Cascade: Targeting Factor Xa and Thrombin

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy. Direct inhibition of FXa, as with Apixaban and Rivaroxaban, prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Alternatively, direct thrombin inhibitors like Dabigatran act further downstream, blocking the final key step of fibrinogen cleavage.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue_Factor Tissue Factor (TF) VIIa Factor VIIa TF_VIIa TF-VIIa Complex VIIa->TF_VIIa Xa Factor Xa TF_VIIa->Xa XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX XI->IX XIa IX->Xa IXa VIIIa Factor VIIIa X Factor X Prothrombinase Prothrombinase (Xa + Va) Xa->Prothrombinase Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Prothrombinase Thrombin->VIIIa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Dabigatran Dabigatran Dabigatran->Thrombin Inhibit

Figure 1: Simplified diagram of the coagulation cascade highlighting the targets of Apixaban, Rivaroxaban, and Dabigatran.

Quantitative Comparison of In Vitro Activity

The following table summarizes key quantitative data from in vitro studies, comparing the inhibitory potency and anticoagulant effects of Apixaban, Rivaroxaban, and Dabigatran.

ParameterApixaban (FXa Inhibitor)Rivaroxaban (FXa Inhibitor)Dabigatran (Thrombin Inhibitor)Key Findings
Target Affinity (Ki) 0.08 nM (Human FXa)[1][2]0.4 nM (Human FXa)[3][4]4.5 nM (Human Thrombin)[5][6]All three are highly potent inhibitors of their respective targets, with Apixaban showing exceptionally high affinity for Factor Xa.
IC50 (Thrombin Generation) 100 nM (Peak Thrombin)[1]21 nM (Endogenous FXa)[3]0.56 µM (ETP)[5][6]Both FXa inhibitors effectively reduce thrombin generation, a key downstream effect of their mechanism.
IC50 (Platelet Aggregation) 4 nM (TF-induced)[7]8 nM (TF-induced)[7]10 nM (Thrombin-induced); 46 nM (TF-induced)[5][6][7]Inhibition of upstream proteases (like FXa) is highly effective in preventing tissue factor-induced platelet aggregation.[7]
aPTT (Doubling Conc.) --0.23 µM[5][6]The aPTT assay is more sensitive to direct thrombin inhibitors like Dabigatran than to FXa inhibitors.[8]
PT (Doubling Conc.) 3.6 µM[2]-0.83 µM[5][6]The Prothrombin Time (PT) assay shows greater sensitivity to Rivaroxaban compared to Apixaban, reflecting differences in their interactions with the assay components.[9]
Thrombin Time (TT) Not affected[10]Not affectedPronounced prolongation[10]The Thrombin Time assay is highly sensitive to direct thrombin inhibitors but is not affected by FXa inhibitors.[10]

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is a functional test used to determine the plasma concentration and inhibitory activity of Factor Xa inhibitors like Apixaban and Rivaroxaban.[11][12]

  • Principle : The assay is a two-stage process. In the first stage, patient plasma containing the FXa inhibitor is incubated with a known excess amount of Factor Xa. The inhibitor binds to and inactivates a portion of the FXa. In the second stage, a chromogenic substrate specific to FXa is added. The residual, active FXa cleaves the substrate, releasing a colored compound (like p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the sample.[12][13]

  • Methodology :

    • Sample Preparation : Collect whole blood in a light-blue top tube containing 3.2% sodium citrate.[12] Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[12] A double-centrifugation step is recommended.

    • Assay Procedure (Automated) :

      • An automated analyzer pipettes a specific volume of patient plasma, calibrator, or control into a reaction cuvette.

      • A pre-determined volume of Factor Xa reagent (containing excess bovine FXa and potentially antithrombin) is added.[12]

      • The mixture is incubated for a specified time (e.g., 120 seconds) at 37°C.[12]

      • The chromogenic substrate is added, and the analyzer measures the change in absorbance at 405 nm over time.

    • Calculation : The inhibitor concentration is calculated by comparing the sample's absorbance to a standard curve prepared with known concentrations of the specific drug (e.g., Apixaban or Rivaroxaban).

Anti_Xa_Workflow cluster_prep Sample Preparation cluster_assay Assay Steps s1 Collect Blood (3.2% Sodium Citrate) s2 Centrifuge (1500 x g, 15 min) s1->s2 s3 Collect Platelet-Poor Plasma (PPP) s2->s3 a1 Incubate PPP with excess Factor Xa at 37°C s3->a1 a2 Add Chromogenic Substrate a1->a2 a3 Measure Absorbance at 405 nm a2->a3 a4 Calculate Concentration (vs. Standard Curve) a3->a4

Figure 2: Workflow for the chromogenic anti-Factor Xa assay.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways. It is particularly sensitive to direct thrombin inhibitors.

  • Principle : Platelet-poor plasma is incubated at 37°C with a contact activator (e.g., silica, kaolin) and a phospholipid substitute (cephalin). This activates the intrinsic pathway. Calcium chloride is then added to initiate clotting. The time from the addition of calcium to the formation of a fibrin clot is measured.

  • Methodology :

    • Sample Preparation : Prepare platelet-poor plasma as described for the anti-Xa assay.

    • Assay Procedure (Manual/Automated) :

      • Pipette 50 µL of plasma into a test cuvette and incubate at 37°C for 3 minutes.

      • Add 50 µL of aPTT reagent (containing activator and phospholipid) and incubate for a specified time (e.g., 3 minutes) at 37°C.

      • Rapidly add 50 µL of pre-warmed 0.025 M calcium chloride (CaCl2) to the mixture and simultaneously start a timer.

      • Record the time in seconds required for clot formation, detected optically or mechanically.

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.

  • Principle : Tissue thromboplastin (a combination of tissue factor and phospholipid) and calcium are added to platelet-poor plasma. This addition activates Factor VII and initiates the extrinsic pathway. The time taken for a fibrin clot to form is measured.

  • Methodology :

    • Sample Preparation : Prepare platelet-poor plasma as previously described.

    • Assay Procedure (Manual/Automated) :

      • Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium chloride) to 37°C.

      • Add 100 µL of plasma to a cuvette.

      • Swiftly add 200 µL of the PT reagent to the plasma and start a timer.

      • Record the time in seconds for clot formation.

Thrombin Time (TT) Assay

The TT assay specifically evaluates the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin.

  • Principle : A known and constant amount of thrombin reagent is added to platelet-poor plasma, bypassing all prior steps of the cascade. The time required for a clot to form is measured. This test is highly sensitive to the presence of thrombin inhibitors and abnormalities in fibrinogen.

  • Methodology :

    • Sample Preparation : Prepare platelet-poor plasma as previously described.

    • Assay Procedure (Manual/Automated) :

      • Incubate 100 µL of plasma at 37°C for at least 1 minute.

      • Add 100 µL of pre-warmed thrombin reagent to the plasma and start a timer.

      • Measure the clotting time in seconds.

Coagulation_Assay_Workflows General Workflow for Clot-Based Coagulation Assays (aPTT, PT, TT) start Start: Platelet-Poor Plasma (PPP) incubate Incubate PPP at 37°C start->incubate aptt_reagent Add aPTT Reagent (Activator + Phospholipid) incubate->aptt_reagent aPTT pt_reagent Add PT Reagent (Thromboplastin + Ca2+) & Start Timer incubate->pt_reagent PT tt_reagent Add Thrombin Reagent & Start Timer incubate->tt_reagent TT clot_detect Detect Clot Formation (Optical/Mechanical) end_time End: Record Clotting Time (sec) clot_detect->end_time aptt_calcium Add CaCl2 & Start Timer aptt_reagent->aptt_calcium aptt_calcium->clot_detect pt_reagent->clot_detect tt_reagent->clot_detect

Figure 3: Comparative workflow for standard clot-based coagulation assays.

Summary

This guide provides a comparative overview of the in vitro profiles of Apixaban, Rivaroxaban, and Dabigatran. Apixaban, a molecule whose synthesis involves precursors like this compound, demonstrates high potency and selectivity for Factor Xa. The choice of in vitro assay is critical for accurately assessing the activity of these agents, as their distinct mechanisms of action lead to different sensitivities in standard coagulation tests. The chromogenic anti-Xa assay is specific for FXa inhibitors, while the aPTT and TT are more profoundly affected by direct thrombin inhibitors. This information is crucial for researchers in the field of anticoagulant drug discovery and development for designing and interpreting in vitro pharmacology studies.

References

Comparative Guide to the Structure-Activity Relationship of 4-(Morpholin-4-yl)benzene-1-carboximidamide Analogs as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride, a potent scaffold for the inhibition of serine proteases. By objectively comparing the performance of various structural modifications with supporting experimental data, this document serves as a valuable resource for the rational design of novel and selective therapeutic agents targeting this important class of enzymes.

Introduction to Benzamidine-Based Serine Protease Inhibitors

Serine proteases are a ubiquitous class of enzymes that play a crucial role in a multitude of physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Benzamidine and its derivatives are a well-established class of competitive inhibitors that target the active site of serine proteases. The positively charged amidinium group of the benzamidine core mimics the side chain of arginine or lysine, allowing it to bind to the S1 specificity pocket of these enzymes.

The compound this compound incorporates the key benzamidine pharmacophore for serine protease inhibition, with a morpholine substituent at the para-position of the benzene ring. Understanding how modifications to this scaffold affect inhibitory potency and selectivity is critical for the development of effective drug candidates.

Comparative Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of benzamidine analogs against serine proteases is significantly influenced by the nature and position of substituents on the benzene ring. The following sections detail the impact of various structural modifications.

The Essential Role of the Amidine Group

The carboximidamide (amidine) group is the primary determinant of activity, forming a salt bridge with the carboxylate of a conserved aspartic acid residue (Asp189 in trypsin) at the bottom of the S1 pocket. Any modification that removes or significantly alters the basicity of this group leads to a dramatic loss of inhibitory potency.

Influence of Substituents on the Benzene Ring

The nature of the substituent at the para-position of the benzamidine ring plays a crucial role in modulating the inhibitory activity and selectivity against different serine proteases.

  • Hydrophobicity: For thrombin, the hydrophobicity of the substituent is a key factor influencing the binding affinity. Increased hydrophobicity generally leads to enhanced inhibition.

  • Electronic Effects: The binding of benzamidines to plasmin and C1s is affected by both electron-donating properties and the hydrophobicity of the substituent.

  • Steric Factors and Molar Refractivity: Trypsin exhibits a more complex interaction, where molar refractivity and molecular weight of the substituent play a significant role.

The morpholine group in 4-(Morpholin-4-yl)benzene-1-carboximidamide is a polar, non-ionizable group that can influence solubility and engage in hydrogen bonding interactions within the enzyme's active site or with solvent molecules. To understand the contribution of the morpholine moiety, it is compared with other substituents in the following table.

Table 1: Comparative Inhibitory Activity (Ki in µM) of para-Substituted Benzamidine Analogs against Various Serine Proteases

Substituent (para-position)Trypsin (Ki, µM)Thrombin (Ki, µM)Plasmin (Ki, µM)Reference
-H (Benzamidine)19220350
-CH316--
-NH21.8--
-NO235--
-OH28--
-N(CH2CH2)2O (Morpholine) Data not availableData not availableData not available

Experimental Protocols

General Serine Protease Inhibition Assay

A common method to determine the inhibitory potency of compounds against serine proteases involves a chromogenic substrate assay.

Materials:

  • Serine protease (e.g., trypsin, thrombin)

  • Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Inhibitor compounds (analogs of 4-(Morpholin-4-yl)benzene-1-carboximidamide)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a fixed concentration of the serine protease to the assay buffer.

  • Add varying concentrations of the inhibitor to the wells and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate.

  • Monitor the absorbance of the product (e.g., p-nitroaniline at 405 nm) over time using a microplate reader.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

  • Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Synthesis of 4-(Morpholin-4-yl)benzene-1-carboximidamide Analogs

The synthesis of benzamidine derivatives can be achieved through various established methods. A general approach involves the conversion

A Comparative Guide to the Cost-Effectiveness of Synthetic Intermediates for 4-(Morpholin-4-yl)benzene-1-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the production of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride, a key building block in pharmaceutical research. The analysis focuses on the synthesis of the crucial intermediate, 4-(morpholin-4-yl)benzonitrile, from two different starting materials: 4-fluorobenzonitrile and 4-chlorobenzonitrile. The subsequent conversion to the final product via the Pinner reaction is also detailed.

The cost-effectiveness of a synthetic route is a multifactorial assessment that includes the price of raw materials, reaction efficiency (yield), process time, and energy consumption. This guide aims to provide objective experimental data to support informed decisions in process development and scale-up.

Data Presentation: Comparison of Synthetic Routes

The synthesis of the target compound is broken down into two main stages:

  • Stage 1: Synthesis of the key intermediate, 4-(morpholin-4-yl)benzonitrile.

  • Stage 2: Conversion of the intermediate to this compound.

The primary difference in the overall cost-effectiveness lies in Stage 1. Below is a comparative summary of the two routes for producing 4-(morpholin-4-yl)benzonitrile.

Table 1: Comparison of Synthetic Routes to 4-(Morpholin-4-yl)benzonitrile

ParameterRoute A: From 4-FluorobenzonitrileRoute B: From 4-Chlorobenzonitrile
Starting Material 4-Fluorobenzonitrile4-Chlorobenzonitrile
Approximate Cost ~$950 / kg (Bulk)~$15-25 / kg (Bulk)
Reaction Time 5 hours12 hours
Reaction Temperature 120 °C120 °C
Reported Yield 95%52%
Primary Reagent Morpholine (used as solvent and reactant)Morpholine (used as solvent and reactant)
Catalyst Required NoneNone

Analysis of Cost-Effectiveness:

While 4-chlorobenzonitrile is significantly less expensive than 4-fluorobenzonitrile, the synthetic route using the fluoro- derivative is superior in terms of reaction time and yield. The faster reaction time reduces energy costs and increases throughput, while the substantially higher yield (95% vs. 52%) means that for every kilogram of starting material, the fluoro- route produces almost twice as much of the desired intermediate. This higher efficiency can offset the higher initial cost of the starting material, especially at a larger scale where process efficiency becomes paramount.

Experimental Protocols

Stage 1: Synthesis of 4-(Morpholin-4-yl)benzonitrile

Route A: From 4-Fluorobenzonitrile

  • Reaction: A mixture of morpholine (0.6 mol) and 4-fluorobenzonitrile (0.2 mol) is heated to 120°C.

  • Monitoring: The reaction is monitored for the complete conversion of 4-fluorobenzonitrile, which is typically achieved after 5 hours.

  • Work-up: After completion, water is added to the reaction mixture. The resulting precipitate is collected by filtration, washed with water, and dried under a vacuum at 30°C.

  • Yield: This process yields approximately 95% of the title compound.

Route B: From 4-Chlorobenzonitrile

  • Reaction: A mixture of morpholine (34 mmol) and 4-chlorobenzonitrile (11.2 mmol) is heated to 120°C.

  • Monitoring: The reaction is monitored for the complete conversion of 4-chlorobenzonitrile, which typically takes 12 hours.

  • Work-up: Upon completion, water is added to the reaction mixture. The precipitate is filtered, washed with water, and dried under a vacuum at 30°C. The crude product is then recrystallized from 50% aqueous ethanol.

  • Yield: This process yields approximately 52% of the title compound.

Stage 2: Synthesis of this compound (Pinner Reaction)

This protocol is a general representation of the Pinner reaction, which can be adapted for the specific substrate.

  • Step 2a: Formation of the Pinner Salt:

    • Anhydrous ethanol is saturated with dry hydrogen chloride gas at 0°C.

    • 4-(Morpholin-4-yl)benzonitrile (1.0 eq) is added portion-wise to the ethanolic HCl solution.

    • The mixture is stirred at a controlled temperature (e.g., 40°C) for several hours (e.g., 6 hours) until the formation of the ethyl 4-(morpholin-4-yl)benzene-1-carboximidate hydrochloride (the Pinner salt) is complete.

  • Step 2b: Amidine Formation:

    • The reaction mixture containing the Pinner salt is cooled to 0-5°C.

    • Anhydrous ammonia gas is bubbled through the mixture until the pH is ≥ 8.

    • Ammonium carbonate (or another ammonium salt) can be added, and the mixture is stirred for an extended period (e.g., 10 hours) at a slightly elevated temperature (e.g., 30°C) to drive the formation of the amidine.

    • The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under a vacuum.

    • The resulting residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield this compound.

Mandatory Visualizations

G cluster_0 Route A: High Yield, Higher Material Cost cluster_1 Route B: Lower Yield, Lower Material Cost A1 4-Fluorobenzonitrile A3 Nucleophilic Aromatic Substitution A1->A3 A2 Morpholine A2->A3 A4 4-(Morpholin-4-yl)benzonitrile A3->A4 120°C, 5h Yield: 95% B1 4-Chlorobenzonitrile B3 Nucleophilic Aromatic Substitution B1->B3 B2 Morpholine B2->B3 B4 4-(Morpholin-4-yl)benzonitrile B3->B4 120°C, 12h Yield: 52%

Caption: Comparative workflow for the synthesis of the key intermediate.

G A 4-(Morpholin-4-yl)benzonitrile C Pinner Salt Formation A->C B Ethanol, Dry HCl gas B->C D Ethyl 4-(morpholin-4-yl)benzene- 1-carboximidate hydrochloride C->D F Amidine Formation D->F E Ammonia / Ammonium Salt E->F G 4-(Morpholin-4-yl)benzene- 1-carboximidamide hydrochloride F->G

Caption: General workflow for the Pinner reaction.

Safety Operating Guide

Safe Disposal of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride (CAS No. 1267093-87-7), a chemical compound utilized in laboratory and drug development settings. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment.

Researchers, scientists, and drug development professionals must handle this compound with care, recognizing its potential hazards. Based on available safety data, this compound is classified as an acute oral toxicant (Category 4).[1] Therefore, it is imperative to avoid contact with skin and eyes and to prevent the formation of dust and aerosols during handling and disposal.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[2][3] All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step protocol should be strictly followed:

  • Waste Identification and Segregation:

    • All materials that have come into contact with this compound, including contaminated gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[4]

    • Unused or waste quantities of the compound should be collected in a designated, sealed container.[4] Do not mix with other chemical waste unless compatibility has been confirmed by a qualified professional.

  • Waste Containerization:

    • Use only compatible, leak-proof containers for the accumulation of this waste. High-density polyethylene (HDPE) or other chemically resistant containers are recommended.[2]

    • Ensure that the container is in good condition and has a secure, tightly fitting lid.

  • Waste Container Labeling:

    • All waste containers must be clearly and accurately labeled.[2][4] The label must include the following information:

      • The words "Hazardous Waste."[2][4]

      • The full chemical name: "this compound."[4]

      • Associated hazards (e.g., "Acute Oral Toxicity").

      • The date when the first waste was added to the container (accumulation start date).[2]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.[2][4]

    • The storage area should be well-ventilated and away from incompatible materials.[4] Secondary containment is recommended to prevent the release of the material in case of a leak.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

    • Provide the EHS department or contractor with a complete and accurate description of the waste.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain or in the regular trash.[2] Improper disposal can lead to environmental contamination and may violate local, state, and federal regulations.

Quantitative Data Summary

Hazard ClassificationPersonal Protective Equipment (PPE)Storage Conditions
Acute Oral Toxicity (Category 4)[1]Chemical-resistant gloves, safety goggles/face shield, lab coat[2][3]2-8°C, inert atmosphere[1]

Experimental Protocols

No experimental protocols were cited in the provided search results.

Disposal Workflow

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_prohibited Prohibited Actions A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) C Segregate Waste: - Contaminated Materials - Unused Compound B->C D Select Compatible, Leak-Proof Container C->D E Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date D->E F Store in Designated, Secure, Ventilated Area with Secondary Containment E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G End Proper Disposal Complete G->End H DO NOT Dispose Down Drain I DO NOT Dispose in Regular Trash Start Start Disposal Start->A

References

Personal protective equipment for handling 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

This guide provides essential safety and logistical information for the handling of this compound (CAS No: 1267093-87-7) in a laboratory setting.[1][2][3][4] The following procedures are based on established safety protocols for hazardous chemicals and are intended to equip researchers, scientists, and drug development professionals with the necessary information to operate safely.

Hazard Identification and Summary

This chemical is classified as hazardous under the Globally Harmonized System (GHS).[1] Adherence to the following warnings is critical for ensuring personnel safety.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

The signal word for this chemical is "Warning" .[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection CategoryRecommended PPEStandards and Specifications
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields. A face shield should be worn over safety glasses for splash hazards.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile rubber, tested to ASTM D6978). A flame-resistant lab coat or impervious gown that closes in the back should be worn.[5][7]Gloves must be inspected prior to use and changed immediately if contaminated.[8]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits may be exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5][6]

Operational Plan: Step-by-Step Handling Protocol

A strict operational protocol must be followed to minimize risk during handling.

Preparation
  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][6]

  • Spill Kit: A spill kit appropriate for handling solid chemical spills should be available and personnel should be trained in its use.

Handling and Use
  • Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[5]

  • Avoid Dust Formation: Avoid breathing dust, fumes, or spray.[1][5] Handle the solid carefully to prevent aerosolization.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared container to prevent contamination of the balance.

  • Personal Hygiene: Wash hands thoroughly after handling, and before breaks, eating, or drinking.[5][9]

Post-Handling
  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[5][10]

Disposal Plan

Proper disposal is a critical final step. This material must be treated as hazardous waste.

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all contaminated solid and liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11]

    • The container must be labeled with the words "Hazardous Waste" and the full chemical name.[11]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until pickup.[11]

  • Final Disposal:

    • The disposal of this chemical waste must be conducted through a licensed and approved waste disposal facility.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • Prohibited Disposal: DO NOT dispose of this chemical down the drain or in the regular trash.[11]

Emergency First Aid Procedures

In the event of exposure, follow these first aid measures and seek immediate medical attention. Show the Safety Data Sheet to the attending physician.[1]

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a physician.[1]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Mandatory Visualization

G Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Disposal prep_ppe 1. Don PPE prep_area 2. Prepare Fume Hood prep_ppe->prep_area prep_equip 3. Verify Emergency Equipment prep_area->prep_equip handle_weigh 4. Weigh/Transfer Chemical prep_equip->handle_weigh handle_exp 5. Perform Experiment handle_weigh->handle_exp cleanup_waste 6. Segregate Hazardous Waste handle_exp->cleanup_waste cleanup_decon 7. Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_doff 8. Doff PPE cleanup_decon->cleanup_doff cleanup_wash 9. Wash Hands cleanup_doff->cleanup_wash final_store 10. Store Waste Securely cleanup_wash->final_store final_pickup 11. EHS Pickup final_store->final_pickup

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.